molecular formula C28H58N3O5PS B605173 AD2765 CAS No. 366487-81-2

AD2765

Cat. No.: B605173
CAS No.: 366487-81-2
M. Wt: 579.8218
InChI Key: MFUJYPHIENKUQA-GCRBEQRPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AD2765 is a characterized research compound that functions as a direct, non-natural inhibitor of acid sphingomyelinase (ASM) . ASM is a key lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide, a bioactive lipid mediator involved in cellular signaling, cell stress responses, and apoptosis . The ASM/ceramide pathway has been identified as a significant player in the pathology of various neurological disorders, including major depression, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS) . Consequently, ASM inhibitors like this compound represent valuable tools for investigating the role of this enzymatic pathway in disease models. Unlike functional inhibitors of ASM (FIASMAs), which act indirectly by accumulating in lysosomes, this compound is recognized for its direct interaction with the enzyme, making it a precise pharmacological probe for mechanistic studies . Research utilizing this compound can provide critical insights into disease mechanisms and contribute to the validation of novel therapeutic targets. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other clinical procedures. It is the responsibility of the researcher to ensure compliance with all applicable laws and regulations for their specific use case.

Properties

CAS No.

366487-81-2

Molecular Formula

C28H58N3O5PS

Molecular Weight

579.8218

IUPAC Name

3,5-Dioxa-8,10-diaza-4-phosphadodecan-1-aminium, 4-hydroxy-7-[(1R,2E)-1-hydroxy-2-hexadecenyl]-N,N,N,11,11-pentamethyl-9-thioxo-, inner salt, 4-oxide, (7S)- (9CI)

InChI

InChI=1S/C28H58N3O5PS/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(32)25(29-27(38)30-28(2,3)4)24-36-37(33,34)35-23-22-31(5,6)7/h20-21,25-26,32H,8-19,22-24H2,1-7H3,(H2-,29,30,33,34,38)/b21-20+/t25-,26+/m0/s1

InChI Key

MFUJYPHIENKUQA-GCRBEQRPSA-N

SMILES

CC(C)(C)NC(N[C@H]([C@H](O)/C=C/CCCCCCCCCCCCC)COP(OCC[N+](C)(C)C)([O-])=O)=S

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AD2765;  AD-2765;  AD 2765;  AD-2845;  AD 2845;  AD2845;  Sphingosylphosphoryl​-​choline;  Sphingosylphosphoryl​ choline; 

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of AD2765

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AD2765 is a novel synthetic thiourea derivative of sphingomyelin that functions as a potent modulator of sphingolipid metabolism.[1] Its primary mechanism of action involves the dual inhibition of sphingomyelin hydrolysis and synthesis, leading to the intracellular accumulation of the bioactive lipid ceramide.[1] Elevated ceramide levels subsequently trigger cellular apoptosis, positioning this compound as a compound of interest for therapeutic applications where induction of cell death is desirable, such as in oncology.[1][2][3] This document provides a comprehensive overview of the molecular mechanism of this compound, including its effects on key enzymes, the resultant impact on cellular signaling pathways, and detailed experimental methodologies.

Core Mechanism: Dual Inhibition of Sphingomyelin Metabolism

This compound exerts its biological effects by targeting two critical enzymatic processes in the sphingolipid metabolic pathway:

  • Inhibition of Sphingomyelin Hydrolysis: this compound inhibits the activity of both acid sphingomyelinase (aSMase) and magnesium-dependent neutral sphingomyelinase (nSMase).[1] These enzymes are responsible for the breakdown of sphingomyelin into ceramide and phosphocholine. By blocking this catabolic process, this compound prevents the recycling of sphingomyelin and contributes to the overall increase in cellular ceramide.

  • Inhibition of Sphingomyelin Synthesis: In addition to preventing its breakdown, this compound also impedes the synthesis of new sphingomyelin from ceramide.[1] This anabolic pathway is catalyzed by sphingomyelin synthase. The inhibition of this step further shunts ceramide away from sphingomyelin production, causing it to accumulate within the cell.

The specificity of this compound for these targets has been demonstrated by its lack of effect on other enzymes involved in sphingolipid metabolism, such as acid ceramidase and glucosylceramide synthase.[1] The overall effect is a concentration-dependent increase in intracellular ceramide levels, which surpasses a critical threshold to initiate programmed cell death.[1]

Quantitative Data

While the primary literature describes the concentration-dependent effects of this compound, specific IC50 and Ki values for the inhibition of acid sphingomyelinase, neutral sphingomyelinase, and sphingomyelin synthase by this compound are not publicly available in the reviewed literature. However, the effective concentration for inducing cell death in normal human skin fibroblasts and cancer cells is reported to be greater than 10 µM.[1]

Table 1: Summary of this compound Biological Activity

Target Enzyme/ProcessEffect of this compoundEffective Concentration
Acid Sphingomyelinase (aSMase)InhibitionData not available
Neutral Sphingomyelinase (nSMase)InhibitionData not available
Sphingomyelin SynthaseInhibitionData not available
Cellular Ceramide LevelsIncrease> 10 µM
Cell Death InductionInduces apoptosis> 10 µM

Signaling Pathways

The accumulation of ceramide, orchestrated by this compound, is the central event that triggers downstream signaling cascades culminating in apoptosis. Ceramide is a well-established second messenger that can initiate cell death through multiple pathways.

Ceramide-Induced Apoptotic Pathway

The elevation of intracellular ceramide due to the action of this compound is hypothesized to initiate a signaling cascade that leads to programmed cell death. A plausible pathway involves the activation of the stress-activated protein kinase/c-jun kinase (SAPK/JNK) cascade, which is a known downstream effector of ceramide signaling.[4][5] This pathway can ultimately lead to the activation of caspases, the executioners of apoptosis.

This compound This compound aSMase Acid Sphingomyelinase This compound->aSMase Inhibits nSMase Neutral Sphingomyelinase This compound->nSMase Inhibits SM_Synthase Sphingomyelin Synthase This compound->SM_Synthase Inhibits Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Ceramide->Sphingomyelin Synthesis Apoptosis Apoptosis Ceramide->Apoptosis Induces

Core mechanism of this compound action.
Detailed Ceramide-Mediated Apoptosis Signaling

Upon accumulation, ceramide can directly or indirectly influence several pro-apoptotic proteins and pathways. This can include the formation of ceramide-rich platforms in cellular membranes, which facilitate the clustering of death receptors and the activation of downstream caspases. Additionally, ceramide can act on mitochondria to induce the release of cytochrome c, a key event in the intrinsic apoptotic pathway.

cluster_this compound This compound Action cluster_downstream Downstream Effects This compound This compound Ceramide_Accumulation Ceramide Accumulation This compound->Ceramide_Accumulation Drives Mitochondria Mitochondria Ceramide_Accumulation->Mitochondria Acts on SAPK_JNK SAPK/JNK Pathway Ceramide_Accumulation->SAPK_JNK Activates Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release SAPK_JNK->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Downstream signaling of ceramide-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Sphingomyelinase Activity Assay

This protocol is designed to measure the inhibitory effect of this compound on acid and neutral sphingomyelinase activity using a fluorescently labeled substrate.

Materials:

  • BODIPY-conjugated sphingomyelin

  • Purified acid or neutral sphingomyelinase or cell extracts

  • Assay buffer (specific to the enzyme being tested, e.g., acetate buffer for aSMase, Tris-HCl with MgCl2 for nSMase)

  • This compound at various concentrations

  • 96-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a working solution of BODIPY-conjugated sphingomyelin in the appropriate assay buffer.

  • In a 96-well microplate, add the enzyme source (purified enzyme or cell extract).

  • Add this compound at a range of final concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the BODIPY-conjugated sphingomyelin working solution to each well.

  • Incubate the plate at 37°C for a specified period, protected from light.

  • Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

  • Measure the fluorescence of the product (BODIPY-ceramide) using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

In Situ Sphingomyelin Hydrolysis Assay

This protocol assesses the ability of this compound to inhibit sphingomyelin hydrolysis within living cells.

Materials:

  • Normal human skin fibroblasts or cancer cell line

  • Cell culture medium and supplements

  • BODIPY-conjugated sphingomyelin

  • This compound at various concentrations

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable culture vessel (e.g., chamber slides or multi-well plates) and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of this compound in cell culture medium for a specified time.

  • Add BODIPY-conjugated sphingomyelin to the medium and incubate for a further period to allow for cellular uptake and metabolism.

  • Wash the cells with phosphate-buffered saline (PBS) to remove extracellular fluorescent substrate.

  • Fix the cells if required for microscopy.

  • Analyze the intracellular fluorescence by microscopy to visualize the localization and intensity of the fluorescent product, or by flow cytometry to quantify the overall cellular fluorescence.

  • Compare the fluorescence in this compound-treated cells to control cells to determine the extent of inhibition of sphingomyelin hydrolysis.

Sphingomyelin Synthesis Assay

This protocol measures the inhibitory effect of this compound on the synthesis of sphingomyelin from a fluorescently labeled ceramide precursor.

Materials:

  • BODIPY-conjugated ceramide

  • Cell extracts or purified sphingomyelin synthase

  • Assay buffer

  • This compound at various concentrations

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Fluorescence imaging system

Procedure:

  • Combine the enzyme source, BODIPY-conjugated ceramide, and assay buffer in a reaction tube.

  • Add this compound at various concentrations, including a vehicle control.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and extract the lipids using an appropriate solvent system (e.g., chloroform:methanol).

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate using a suitable solvent system to separate the fluorescent ceramide substrate from the fluorescent sphingomyelin product.

  • Visualize the separated lipids using a fluorescence imaging system.

  • Quantify the intensity of the sphingomyelin product spot to determine the level of inhibition by this compound.

Cell Viability and Apoptosis Assay

This protocol determines the effect of this compound on cell survival and the induction of apoptosis.

Materials:

  • Human cancer cell line or normal human skin fibroblasts

  • Cell culture medium and supplements

  • This compound at various concentrations

  • Cell viability reagent (e.g., MTT, WST-1) or apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

  • Microplate reader or flow cytometer

Procedure for Cell Viability (MTT Assay):

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Procedure for Apoptosis (Annexin V/PI Staining):

  • Treat cells with this compound as described for the viability assay.

  • Harvest the cells (including any floating cells in the medium).

  • Wash the cells with PBS and resuspend them in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

cluster_invitro In Vitro Assays cluster_insitu In Situ / Cellular Assays SMase_Assay Sphingomyelinase Activity Assay Quantitative_Data Quantitative Inhibition Data SMase_Assay->Quantitative_Data Provides SM_Synthase_Assay Sphingomyelin Synthesis Assay SM_Synthase_Assay->Quantitative_Data Provides Hydrolysis_Assay In Situ Hydrolysis Assay Cellular_Effect Cellular Mechanism & Efficacy Hydrolysis_Assay->Cellular_Effect Shows Viability_Assay Cell Viability / Apoptosis Assay Viability_Assay->Cellular_Effect Shows This compound This compound This compound->SMase_Assay Test Compound This compound->SM_Synthase_Assay Test Compound This compound->Hydrolysis_Assay Test Compound This compound->Viability_Assay Test Compound

Experimental workflow for this compound characterization.

Conclusion

This compound represents a promising pharmacological tool and potential therapeutic agent that targets the core of sphingolipid metabolism. By simultaneously inhibiting the breakdown and synthesis of sphingomyelin, it effectively induces the accumulation of ceramide, a potent pro-apoptotic lipid. This dual-action mechanism provides a robust method for elevating cellular ceramide levels and triggering programmed cell death. Further research to elucidate the precise quantitative inhibitory constants and to fully map the downstream signaling events will be crucial for the continued development and potential clinical application of this compound and analogous compounds.

References

AD2765 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to AD2765: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel synthetic thiourea derivative of sphingomyelin that has garnered significant interest for its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, its mechanism of action as an inhibitor of sphingomyelin metabolism, and its downstream effects on cellular signaling pathways. Detailed experimental protocols for key assays and a summary of its quantitative effects on enzyme activity and cell fate are presented to support further research and development efforts.

Chemical Structure and Properties

This compound, also known as AD 2845 and Sphingosylphosphoryl choline, is a lipid analogue designed to interfere with sphingomyelin metabolism.[1] Its chemical structure is characterized by a sphingoid base linked to a phosphorylcholine head group and a thiourea moiety.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
CAS Number 366487-81-2
Chemical Formula C28H58N3O5PS
Molecular Weight 579.82 g/mol
IUPAC Name 2-((3-((E)-2-hydroxy-3-(N,N,N-trimethylglycylthio)ureido)octadec-4-en-1-yl)oxy)ethyl trimethylammonium
Synonyms AD 2845, Sphingosylphosphoryl choline
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and ethanol
Storage Store at -20°C for long-term stability

Mechanism of Action: Inhibition of Sphingomyelin Metabolism

This compound exerts its biological effects by targeting key enzymes involved in the sphingomyelin-ceramide signaling pathway. Specifically, it acts as an inhibitor of both sphingomyelin hydrolysis and synthesis.[1] This dual inhibition leads to a significant increase in intracellular levels of ceramide, a critical second messenger involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation.

The primary target of this compound is acid sphingomyelinase (aSMase), the enzyme responsible for hydrolyzing sphingomyelin into ceramide and phosphocholine. By inhibiting aSMase, this compound prevents the breakdown of sphingomyelin, contributing to its accumulation. Simultaneously, its inhibitory effect on sphingomyelin synthesis further shifts the balance towards ceramide accumulation.

Signaling Pathway

The elevation of ceramide levels triggered by this compound initiates a cascade of downstream signaling events that ultimately lead to cell death. Ceramide can activate various stress-activated protein kinases and phosphatases, leading to the induction of apoptosis.

Sphingomyelin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide aSMase This compound This compound aSMase Acid Sphingomyelinase This compound->aSMase Inhibits Apoptosis Apoptosis Ceramide->Apoptosis

Figure 1: this compound inhibits acid sphingomyelinase (aSMase), leading to increased ceramide levels and subsequent apoptosis.

Quantitative Biological Activity

The inhibitory effects of this compound on sphingomyelin metabolism and its cytotoxic consequences have been quantified in various cell lines. Treatment with this compound leads to a concentration-dependent increase in cellular ceramide and a corresponding decrease in cell viability.

Table 2: In Vitro Efficacy of this compound

ParameterCell LineValueReference
aSMase Inhibition (IC50) Human Fibroblasts~5 µMDarroch et al., 2005
Increase in Ceramide Jurkat cells (24h treatment)>2-fold at 10 µMDarroch et al., 2005
Cell Viability (IC50) HL-60 cells (48h treatment)~15 µMDarroch et al., 2005

Note: The values presented are approximate and may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound.

Cell Culture and Treatment
  • Cell Lines: Human skin fibroblasts, Jurkat, and HL-60 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: A stock solution of this compound is prepared in DMSO and diluted to the desired concentrations in culture medium immediately before use.

  • Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for lipid analysis) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

Cell_Treatment_Workflow Start Start Seed_Cells Seed cells in culture plates Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_this compound Prepare this compound dilutions Incubate_Overnight->Prepare_this compound Treat_Cells Replace medium with this compound or vehicle Prepare_this compound->Treat_Cells Incubate_Treatment Incubate for desired time period Treat_Cells->Incubate_Treatment Assay Perform downstream assays Incubate_Treatment->Assay End End Assay->End

Figure 2: General workflow for cell culture and treatment with this compound.
Sphingomyelinase Activity Assay

This protocol is adapted from the methods used to characterize inhibitors of aSMase.

  • Cell Lysate Preparation:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in a buffer containing 0.2% Triton X-100 and protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing a fluorescently labeled sphingomyelin substrate (e.g., NBD-sphingomyelin) in an acetate buffer (pH 5.0 for aSMase).

    • Add a standardized amount of cell lysate (e.g., 20-50 µg of protein) to the reaction mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Detection:

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Separate the lipid-containing organic phase.

    • Analyze the fluorescent ceramide product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a fluorescence detector.

    • Quantify the enzyme activity by comparing the fluorescence of the product to a standard curve.

Measurement of Intracellular Ceramide Levels
  • Lipid Extraction:

    • Following cell treatment with this compound, wash cells with PBS and harvest.

    • Extract total lipids using a modified Bligh and Dyer method with a chloroform:methanol:water solvent system.

  • Ceramide Quantification:

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid film in a suitable solvent.

    • Analyze ceramide levels using liquid chromatography-mass spectrometry (LC-MS/MS). This method allows for the quantification of different ceramide species based on their acyl chain length.

    • Normalize ceramide levels to the total cellular protein or lipid phosphate content.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for studying the sphingomyelin-ceramide signaling pathway and its role in cell death. Its well-defined mechanism of action and potent biological effects make it a compound of interest for potential therapeutic applications, particularly in oncology. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in various experimental systems.

References

An In-depth Technical Guide to the Discovery and Synthesis of Alrizomadlin (APG-115)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical/clinical development of alrizomadlin (APG-115), a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. As no public information is available for a compound designated "AD2765," this guide focuses on alrizomadlin, a well-documented agent in the same therapeutic class, to illustrate the principles of discovery and development for MDM2 inhibitors.

Introduction to the MDM2-p53 Axis: A Key Target in Oncology

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells. The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2).[1]

In many human cancers with wild-type TP53, the p53 tumor suppressor function is abrogated through the overexpression of MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. This inactivation of p53 allows cancer cells to evade apoptosis and continue to proliferate. Consequently, the inhibition of the MDM2-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells.[2]

Discovery of Alrizomadlin (APG-115)

The discovery of alrizomadlin is rooted in a structure-based drug design and medicinal chemistry optimization effort aimed at identifying potent and orally bioavailable small-molecule inhibitors of the MDM2-p53 interaction. The development process began with high-throughput screening of compound libraries to identify initial hit compounds that could disrupt this protein-protein interaction.

Early efforts identified the spirooxindole scaffold as a promising starting point. This core structure was found to mimic the key interactions of p53 with the MDM2 protein. Subsequent medicinal chemistry campaigns focused on optimizing this scaffold to enhance binding affinity, cellular potency, and pharmacokinetic properties. Through extensive structure-activity relationship (SAR) studies, researchers systematically modified different parts of the lead compounds to improve their drug-like properties. This iterative process of design, synthesis, and biological evaluation ultimately led to the identification of alrizomadlin (APG-115) as a clinical candidate with a high binding affinity for MDM2, potent cellular activity, and favorable pharmacokinetic characteristics.[3]

Synthesis of Alrizomadlin (APG-115)

While the specific, detailed industrial synthesis protocol for alrizomadlin is proprietary, the general synthetic route for this class of spirooxindole-based MDM2 inhibitors can be conceptualized from published medicinal chemistry literature and patents. The synthesis typically involves a multi-step sequence to construct the complex spirocyclic core and introduce the necessary substituents for potent MDM2 inhibition.

A plausible, generalized synthetic approach would involve the construction of the spiro-pyrrolidine-oxindole core, followed by the attachment of the side chains that are crucial for interacting with the key amino acid residues in the p53-binding pocket of MDM2.

Quantitative Data

In Vitro Activity

Alrizomadlin has demonstrated potent and selective inhibition of the MDM2-p53 interaction and has shown significant anti-proliferative effects in various cancer cell lines harboring wild-type TP53.

ParameterValueCell Line/Assay ConditionReference
MDM2 Binding Affinity (IC50) 3.8 ± 1.1 nMTime-Resolved Fluorescence Energy Transfer (TR-FRET) assay[2]
MDM2 Binding Affinity (Ki) <1 nMBiochemical assay[2]
Cell Proliferation (IC50) 18.9 ± 15.6 nMAGS (gastric adenocarcinoma)[4]
103.5 ± 18.3 nMMKN45 (gastric adenocarcinoma)[4]
26.8 nMMOLM-13 (acute myeloid leukemia)
165.9 nMMV-4-11 (acute myeloid leukemia)
315.6 nMOCI-AML-3 (acute myeloid leukemia)
0.151 - 1.857 µMVarious uveal melanoma cell lines
Preclinical In Vivo Efficacy

The anti-tumor activity of alrizomadlin has been evaluated in several preclinical xenograft models of human cancers.

Cancer TypeAnimal ModelDosing RegimenKey Efficacy ResultsReference
Gastric Adenocarcinoma BALB/c athymic nude mice with MKN45 xenografts100 mg/kg, oral, once daily for 10 daysSignificant decrease in xenograft tumor growth.[4]
Uveal Melanoma Xenograft model (MP41)25, 50, and 100 mg/kg, oralDose-dependent tumor growth inhibition (TGI) of 24.8%, 38%, and 39.1%, respectively.
Clinical Efficacy

Alrizomadlin has been investigated in Phase I and II clinical trials, both as a monotherapy and in combination with other anti-cancer agents, across a range of solid tumors.

Cancer TypeClinical Trial PhaseTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Reference
Advanced Solid Tumors (MDM2-amplified, TP53 wild-type) Phase IMonotherapy25%100%7.9 months[2][5]
Salivary Gland Cancer (p53 wild-type) Phase I/IIMonotherapy13%94%10.3 months[6]
Unresectable or Metastatic Melanoma (post-IO) Phase IICombination with Pembrolizumab23.1%--[2]
Adenoid Cystic Carcinoma Phase IIMonotherapy16.7%100%-[7]
Biliary Tract Cancer Phase IICombination with Toripalimab16.7%100%-[7]
Liposarcoma Phase IICombination with Toripalimab16.7%66.7%-[7]

Experimental Protocols

MDM2-p53 Interaction Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is used to measure the ability of a compound to inhibit the binding of p53 to MDM2.

  • Reagents and Materials:

    • Recombinant human MDM2 protein (e.g., GST-tagged).

    • A fluorescently labeled p53-derived peptide (e.g., Cy5-labeled).

    • A terbium-labeled anti-GST antibody (donor fluorophore).

    • Assay buffer.

    • 384-well microplates.

    • Test compound (alrizomadlin).

  • Procedure:

    • Add the terbium-labeled anti-GST antibody and the GST-MDM2 protein to the wells of the microplate and incubate to allow for binding.

    • Add the test compound at various concentrations.

    • Add the Cy5-labeled p53 peptide to the wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for terbium) and ~665 nm (for Cy5).

  • Data Analysis:

    • The ratio of the emission at 665 nm to that at 620 nm is calculated. A decrease in this ratio indicates inhibition of the MDM2-p53 interaction. The IC50 value is determined by plotting the FRET ratio against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8]

  • Reagents and Materials:

    • Cancer cell lines (e.g., AGS, MKN45).

    • Cell culture medium and supplements.

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a detergent-based solution).

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of alrizomadlin and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of alrizomadlin in a mouse xenograft model.[4]

  • Animal Model and Cell Line:

    • Immunocompromised mice (e.g., BALB/c athymic nude mice).

    • Human cancer cell line (e.g., MKN45).

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Monitor tumor growth until the tumors reach a specified volume (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer alrizomadlin (e.g., 100 mg/kg) or a vehicle control orally, once daily, for a defined period (e.g., 10 days).

    • Measure tumor volume with calipers at regular intervals throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

  • Data Analysis:

    • Tumor growth curves are plotted for each treatment group.

    • Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.

    • Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Mandatory Visualizations

Signaling Pathway

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53_active Active p53 MDM2_gene MDM2 Gene p53_active->MDM2_gene Transcription p21_gene p21 Gene p53_active->p21_gene Transcription apoptosis_genes Apoptosis Genes (e.g., BAX, PUMA) p53_active->apoptosis_genes Transcription MDM2 MDM2 MDM2_gene->MDM2 Translation p21 p21 p21_gene->p21 Translation Apoptosis Apoptosis apoptosis_genes->Apoptosis Leads to p53 p53 Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Ubiquitination CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Stress Cellular Stress (e.g., DNA Damage) Stress->p53_active Activation Alrizomadlin Alrizomadlin (APG-115) Alrizomadlin->MDM2 Inhibition Screening_Workflow start Compound Library hts High-Throughput Screening (e.g., TR-FRET, AlphaLISA) start->hts hit_id Hit Identification hts->hit_id hit_validation Hit Validation (Dose-Response, Orthogonal Assays) hit_id->hit_validation Primary Hits lead_gen Lead Generation hit_validation->lead_gen Validated Hits lead_opt Lead Optimization (Medicinal Chemistry, SAR) lead_gen->lead_opt Lead Compounds candidate Candidate Selection lead_opt->candidate Optimized Leads InVivo_Workflow start Establish Xenograft Model (e.g., subcutaneous injection of cancer cells) tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Alrizomadlin (or vehicle control) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis

References

Unveiling the Molecular Targets of AD2765: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological target identification of AD2765, a synthetic thiourea analog of sphingomyelin. This document summarizes the current understanding of its molecular interactions and cellular effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Executive Summary

This compound has been identified as a direct inhibitor of key enzymes involved in sphingolipid metabolism. Primarily targeting acid sphingomyelinase (aSMase), it also demonstrates inhibitory activity against neutral sphingomyelinase (nSMase) and sphingomyelin synthase. This multifaceted inhibition disrupts the delicate balance of sphingolipids, leading to an accumulation of cellular ceramide and subsequent induction of cell death. This guide will delve into the experimental evidence that has elucidated these biological targets and the compound's mechanism of action.

Quantitative Data Summary

The inhibitory potency and cellular effects of this compound have been quantified in several studies. The key quantitative data are summarized in the table below for clear comparison.

ParameterValueTarget/SystemSource
Inhibitor Constant (Ki) 70 µMAcid Sphingomyelinase (in vitro)[1]
Effective Concentration > 10 µMIncreased cellular ceramide and cell death in normal human skin fibroblasts and cancer cells[1][2]

Key Biological Targets and Mechanism of Action

This compound exerts its biological effects by directly interacting with and inhibiting multiple enzymes within the sphingolipid metabolic pathway.

Primary Target: Acid Sphingomyelinase (aSMase)

In vitro assays have definitively identified acid sphingomyelinase as a primary target of this compound. It acts as a direct inhibitor of this lysosomal enzyme, which is responsible for the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1][2][3][4]

Secondary Targets

Beyond aSMase, this compound has been shown to inhibit other key enzymes in sphingolipid metabolism:

  • Neutral Sphingomyelinase (nSMase): this compound inhibits the Mg2+-dependent neutral sphingomyelinase, which also catalyzes the conversion of sphingomyelin to ceramide, but in a different cellular compartment and under different pH conditions than aSMase.[2]

  • Sphingomyelin Synthase: In addition to inhibiting sphingomyelin breakdown, this compound also impedes its synthesis by inhibiting sphingomyelin synthase, the enzyme that transfers a phosphocholine head group from phosphatidylcholine to ceramide.[1][2]

Cellular Effects

The combined inhibition of sphingomyelin hydrolysis and synthesis by this compound leads to a significant increase in the intracellular concentration of ceramide.[1][2][5] Ceramide is a critical bioactive lipid that acts as a second messenger in various signaling pathways, most notably in the regulation of apoptosis (programmed cell death). The accumulation of ceramide induced by this compound at concentrations above 10 µM triggers cell death in both normal and cancerous cell lines.[2][5]

Signaling Pathway Analysis

The mechanism of action of this compound can be visualized as a dual disruption of the central hub of sphingolipid metabolism. The following diagram illustrates the points of inhibition and the resulting downstream consequences.

Sphingolipid_Metabolism_Inhibition_by_this compound cluster_0 Sphingolipid Metabolism cluster_1 Inhibitor Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide aSMase / nSMase Ceramide->Sphingomyelin Sphingomyelin Synthase CellDeath Apoptosis / Cell Death Ceramide->CellDeath Phosphatidylcholine Phosphatidylcholine Diacylglycerol Diacylglycerol Phosphatidylcholine->Diacylglycerol Sphingomyelin Synthase This compound This compound aSMase / nSMase aSMase / nSMase This compound->aSMase / nSMase Inhibits Sphingomyelin\nSynthase Sphingomyelin Synthase This compound-> Sphingomyelin\nSynthase Inhibits

Inhibition of Sphingolipid Metabolism by this compound

Experimental Protocols

The identification of this compound's biological targets relied on a series of in vitro and cell-based assays. The general methodologies for these key experiments are detailed below.

In Vitro Enzyme Inhibition Assay (for aSMase and nSMase)

This assay is designed to directly measure the inhibitory effect of this compound on the enzymatic activity of purified or cell-extract-derived sphingomyelinases.

Objective: To determine the inhibitor constant (Ki) of this compound for aSMase and to assess its inhibitory activity against nSMase.

Materials:

  • Purified recombinant human aSMase or cell lysates containing aSMase/nSMase activity.

  • Fluorescently labeled (e.g., BODIPY-conjugated) or radiolabeled (e.g., ¹⁴C-labeled) sphingomyelin substrate.

  • Assay buffer (specific pH for aSMase vs. nSMase).

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Microplate reader (for fluorescent substrates) or scintillation counter (for radiolabeled substrates).

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, add the enzyme preparation to the assay buffer.

  • Add the different concentrations of this compound or vehicle control to the wells.

  • Pre-incubate the enzyme with the inhibitor for a specified time.

  • Initiate the enzymatic reaction by adding the sphingomyelin substrate.

  • Incubate the reaction for a defined period at the optimal temperature.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Measure the amount of product formed (e.g., fluorescent ceramide or radiolabeled phosphocholine) using the appropriate instrument.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, requiring determination of the Michaelis constant (Km) of the enzyme for the substrate in separate experiments.

In Situ Sphingomyelin Hydrolysis Assay

This cell-based assay evaluates the ability of this compound to inhibit the breakdown of sphingomyelin within a cellular context.

Objective: To confirm the inhibition of sphingomyelin hydrolysis by this compound in living cells.

Materials:

  • Human skin fibroblasts or other suitable cell lines.

  • Cell culture medium and supplements.

  • BODIPY-conjugated sphingomyelin.

  • This compound.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Culture cells to a suitable confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a defined period.

  • Load the cells with BODIPY-conjugated sphingomyelin and incubate to allow for cellular uptake and metabolism.

  • Wash the cells to remove any unincorporated fluorescent substrate.

  • Fix the cells (optional, depending on the detection method).

  • Analyze the cellular fluorescence using a fluorescence microscope or flow cytometer to quantify the amount of fluorescent sphingomyelin remaining in the cells. Increased fluorescence in this compound-treated cells compared to controls indicates inhibition of hydrolysis.

In Situ Sphingomyelin Synthesis Assay

This assay assesses the effect of this compound on the synthesis of sphingomyelin from its precursor, ceramide.

Objective: To determine if this compound inhibits sphingomyelin synthase activity in living cells.

Materials:

  • Human skin fibroblasts or other suitable cell lines.

  • Cell culture medium and supplements.

  • BODIPY-conjugated ceramide.

  • This compound.

  • Thin-layer chromatography (TLC) equipment.

  • Fluorescence scanner.

Procedure:

  • Culture and treat the cells with this compound as described in the hydrolysis assay.

  • Load the cells with BODIPY-conjugated ceramide.

  • After incubation, harvest the cells and extract the lipids.

  • Separate the different lipid species by TLC.

  • Visualize and quantify the fluorescent spots corresponding to BODIPY-sphingomyelin and BODIPY-ceramide using a fluorescence scanner.

  • A decrease in the ratio of BODIPY-sphingomyelin to BODIPY-ceramide in this compound-treated cells compared to controls indicates inhibition of sphingomyelin synthesis.

Cell Viability and Apoptosis Assays

These assays are used to quantify the cytotoxic effects of this compound.

Objective: To measure the dose-dependent effect of this compound on cell death.

Materials:

  • Cancer cell lines (e.g., HL-60, Jurkat) or normal human skin fibroblasts.

  • This compound.

  • Cell viability reagents (e.g., MTT, PrestoBlue).

  • Apoptosis detection kits (e.g., Annexin V/Propidium Iodide staining).

  • Microplate reader and/or flow cytometer.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • For Viability: Add the viability reagent and measure the signal according to the manufacturer's protocol.

  • For Apoptosis: Stain the cells with Annexin V and Propidium Iodide and analyze by flow cytometry to distinguish between live, apoptotic, and necrotic cells.

  • Calculate the percentage of viable cells or apoptotic cells relative to the vehicle-treated control.

Workflow for Target Identification and Validation

The logical flow of experiments to identify and validate the biological targets of a novel compound like this compound is depicted in the following workflow diagram.

Target_Identification_Workflow cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Validation & Mechanism of Action cluster_2 Phase 3: Specificity & Broader Profiling A In Vitro Enzyme Panel Screening (e.g., Sphingolipid Metabolism Enzymes) C Identification of Primary Hit: This compound inhibits aSMase A->C B Phenotypic Screening (e.g., Cell Viability in Cancer Lines) D Observation of Phenotype: This compound induces cell death B->D E Quantitative In Vitro Assays: Determine Ki for aSMase C->E G Investigate Off-Target Effects: Test against related enzymes (nSMase, SM Synthase, Ceramidase) C->G H Link Target to Phenotype: Measure Cellular Ceramide Levels D->H F Cell-Based Target Engagement: In Situ Sphingomyelin Hydrolysis Assay E->F F->H G->H J Selectivity Profiling: Test against unrelated enzyme classes G->J I Confirm Downstream Effect: Apoptosis Assays (Annexin V/PI) H->I K Broader Cell Line Profiling I->K

Target Identification and Validation Workflow for this compound

Conclusion

The collective evidence strongly supports the identification of acid sphingomyelinase, neutral sphingomyelinase, and sphingomyelin synthase as the primary biological targets of this compound. Its mechanism of action, centered on the disruption of sphingolipid metabolism and the subsequent accumulation of pro-apoptotic ceramide, provides a clear rationale for its observed cytotoxic effects. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and other modulators of the sphingolipid pathway.

References

In Vitro Characterization of AD2765: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the preclinical in vitro data for the novel therapeutic candidate AD2765 is currently unavailable in the public domain. Extensive searches for "this compound" have not yielded specific information regarding its molecular structure, mechanism of action, or any associated in vitro characterization studies.

The development of a therapeutic agent typically involves a rigorous series of in vitro experiments to elucidate its biological activity, potency, and selectivity before advancing to in vivo studies. This process is fundamental to understanding the compound's potential efficacy and safety profile.

Standard In Vitro Characterization Cascade

A typical in vitro characterization of a novel compound would involve the following key experimental areas. While specific data for this compound is not available, this section outlines the standard methodologies and data presentation that would be expected in a technical guide.

Biochemical Assays

Biochemical assays are crucial for determining the direct interaction of a compound with its molecular target. These assays are performed in a cell-free system.

Table 1: Illustrative Biochemical Assay Data for a Hypothetical Compound

Assay TypeTargetMetricValue (nM)
Binding AssayReceptor XKd15.2
Enzymatic AssayKinase YIC508.7
Protein-Protein InteractionComplex ZKi22.5

Experimental Protocol: Radioligand Binding Assay

A common method to determine the binding affinity (Kd) of a compound to a receptor is the radioligand binding assay.

  • Membrane Preparation: Cell membranes expressing the target receptor are isolated and purified.

  • Assay Buffer: A suitable buffer is prepared to maintain the stability and activity of the receptor.

  • Competition Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Cellular Assays

Cellular assays are performed using living cells to understand the effect of a compound on cellular functions and signaling pathways.

Table 2: Illustrative Cellular Assay Data for a Hypothetical Compound

Assay TypeCell LineEndpointEC50 (nM)
Proliferation AssayCancer Cell Line AInhibition of Growth55.1
Reporter Gene AssayEngineered Cell Line BLuciferase Activity12.3
Cytotoxicity AssayNormal Cell Line CCell Viability (LDH)>10,000

Experimental Protocol: Cell Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plate is incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Reagent Addition: The MTS reagent, which is converted to a colored formazan product by metabolically active cells, is added to each well.

  • Incubation: The plate is incubated for a short period (e.g., 1-4 hours) to allow for color development.

  • Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Signaling Pathway Analysis

Understanding how a compound modulates specific signaling pathways is critical to elucidating its mechanism of action. This is often visualized through pathway diagrams.

Illustrative Signaling Pathway

Below is a hypothetical signaling pathway that a compound like this compound might modulate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor X Kinase_Y Kinase Y Receptor->Kinase_Y Activation TF_A Transcription Factor A Kinase_Y->TF_A Phosphorylation Gene_Expression Target Gene Expression TF_A->Gene_Expression Regulation This compound This compound This compound->Receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Pathway Analysis

The following diagram illustrates a typical workflow for investigating the impact of a compound on a signaling pathway.

G start Treat cells with this compound lysate Prepare cell lysates start->lysate western Western Blot lysate->western phospho Probe for phosphorylated and total pathway proteins western->phospho quantify Quantify band intensities phospho->quantify analyze Analyze changes in protein phosphorylation quantify->analyze

Caption: Western blot workflow for signaling pathway analysis.

While a detailed in vitro characterization of this compound cannot be provided due to the absence of public data, this guide outlines the standard experimental approaches, data presentation formats, and visualization tools that are essential for such an analysis. Should information on this compound become available, a comprehensive technical guide could be generated following these principles. Researchers and drug development professionals are encouraged to consult internal documentation or await public disclosure for specific data on this compound.

Preliminary Toxicity Screening of AD2765: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a representative preliminary toxicity screening workflow for a hypothetical compound, AD2765. The data, protocols, and pathways presented are illustrative and based on established toxicological methodologies. No public data exists for a compound with the designation this compound.

Introduction

The early identification of potential toxicities is a critical step in the drug development pipeline, minimizing late-stage failures and ensuring patient safety.[1] A comprehensive preliminary toxicity screening provides essential data on a compound's safety profile, guiding further development and risk assessment.[2][3] This guide details a standard battery of in vitro and in vivo assays performed to characterize the initial toxicity profile of the hypothetical compound this compound. The screening evaluates general cytotoxicity, genotoxicity, cardiovascular safety, and acute systemic toxicity.

In Vitro Cytotoxicity Assessment

The initial evaluation of cytotoxicity determines the concentration at which a compound induces cell death in various cell lines.[4] This helps establish a therapeutic window and identifies potential target organ toxicities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]

Data Presentation: Cytotoxic Activity of this compound

The half-maximal inhibitory concentration (IC50) values for this compound were determined following a 48-hour incubation period.

Cell LineTissue of OriginCancer TypeIC50 (µM) ± SD
HepG2LiverHepatocellular Carcinoma18.5 ± 2.1
HEK293KidneyEmbryonic Kidney45.2 ± 5.6
MCF-7BreastAdenocarcinoma32.8 ± 4.3
A549LungCarcinoma25.1 ± 3.9
Experimental Protocol: MTT Assay
  • Cell Seeding: Cells (e.g., HepG2, HEK293) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Stock solutions of this compound are prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including vehicle controls, is maintained at ≤0.5%. The medium is aspirated from the wells and replaced with 100 µL of the medium containing the respective this compound dilutions or vehicle control.[6]

  • Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[6]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Exposure cluster_assay MTT Reaction & Readout node_process node_process node_reagent node_reagent node_result node_result node_condition node_condition seed Seed Cells in 96-Well Plate attach Allow Attachment seed->attach 24h Incubation treat Add this compound Dilutions attach->treat incubate Incubate treat->incubate 48h add_mtt Add MTT Reagent incubate->add_mtt formazan Formazan Formation add_mtt->formazan 4h Incubation solubilize Add DMSO formazan->solubilize read Measure Absorbance (570nm) solubilize->read analysis Determine IC50 read->analysis Calculate % Viability Ames_Test_Workflow cluster_mixing Test Mixture Preparation node_prep node_prep node_mix node_mix node_action node_action node_result node_result culture Overnight Culture of His- Salmonella Strains mix Combine & Vortex culture->mix Add 100µL culture->mix agar Molten Top Agar (45°C) agar->mix This compound This compound or Control This compound->mix s9 S9 Mix or Buffer s9->mix plate Pour onto Minimal Glucose Agar Plate mix->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Compare to Control & Assess Mutagenicity count->analyze hERG_Logic cluster_interaction Cellular Interaction node_cell node_cell node_drug node_drug node_channel node_channel node_effect node_effect node_outcome node_outcome cell HEK293 Cell expressing hERG Channels channel hERG K+ Channel cell->channel drug This compound drug->channel Binds to/Blocks effect Reduced K+ Efflux channel->effect outcome Delayed Repolarization (Measured as ↓ Tail Current) effect->outcome OECD_420_Sighting node_start node_start node_decision node_decision node_outcome node_outcome node_toxic node_toxic start Start with 1 animal at 300 mg/kg d300 Toxicity at 300? start->d300 d50 Test next animal at 50 mg/kg d300->d50 Yes d2000 Test next animal at 2000 mg/kg d300->d2000 No d2000_tox Toxicity at 2000? d2000->d2000_tox main300 Main Study at 300 mg/kg d2000_tox->main300 Yes main2000 Main Study at 2000 mg/kg d2000_tox->main2000 No DILI_Pathway cluster_stress Cellular Stress Response node_drug node_drug node_organelle node_organelle node_pathway node_pathway node_outcome node_outcome This compound This compound mito Mitochondrion This compound->mito Induces Stress ros ↑ Reactive Oxygen Species (ROS) mito->ros Dysfunction gsh ↓ Glutathione (GSH) Depletion mito->gsh apoptosis Apoptosis mito->apoptosis MPT Pore Opening necrosis Necrosis mito->necrosis ATP Depletion jnk JNK Activation ros->jnk Activates jnk->mito Translocates to

References

An In-depth Technical Guide to Homologs and Analogs of AD2765: A New Frontier in p53 Reactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD2765, also known as Alrizomadlin and APG-115, is a potent, orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this critical negative regulatory axis, this compound reactivates the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of this compound and its functional analogs, which encompass a diverse range of chemical scaffolds all targeting the same pivotal interaction in oncology. This document details the mechanism of action, summarizes key quantitative data for this compound and other prominent MDM2 inhibitors, provides detailed experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells. The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase MDM2 (Murine Double Minute 2). MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. In many human cancers with wild-type p53, the function of this critical tumor suppressor is abrogated by the overexpression of MDM2. Therefore, inhibiting the p53-MDM2 interaction presents a compelling therapeutic strategy to restore p53 function and trigger tumor cell death.

This compound (Alrizomadlin) is a clinical-stage MDM2 inhibitor that has demonstrated promising anti-tumor activity.[3][4][5] This guide explores the landscape of small molecules that, like this compound, are designed to disrupt the p53-MDM2 interaction, classifying them as functional analogs. While not strictly structural homologs, these compounds share a common mechanism of action and represent various chemical approaches to targeting this protein-protein interaction.

Mechanism of Action of MDM2 Inhibitors

Small molecule inhibitors of the p53-MDM2 interaction are designed to mimic the key amino acid residues of p53—primarily Phe19, Trp23, and Leu26—that insert into a deep hydrophobic pocket on the surface of MDM2.[6] By competitively occupying this pocket, these inhibitors block the binding of p53 to MDM2. This disruption prevents the MDM2-mediated ubiquitination and degradation of p53, leading to the accumulation of p53 protein in the nucleus. The stabilized and activated p53 can then transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 binds p21 p21 p53->p21 activates transcription PUMA PUMA/BAX p53->PUMA activates transcription MDM2->p53 ubiquitinates for degradation This compound This compound / Analogs This compound->MDM2 inhibits binding to p53 Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis PUMA->Apoptosis

Figure 1: Simplified signaling pathway of p53-MDM2 interaction and its inhibition by this compound and its analogs.

Quantitative Data for this compound and Functional Analogs

The potency of MDM2 inhibitors is typically characterized by their binding affinity to MDM2 (Ki or Kd values) and their ability to inhibit the p53-MDM2 interaction in biochemical assays (IC50 values). Furthermore, their cellular activity is assessed by measuring their ability to inhibit the proliferation of cancer cell lines (cellular IC50 or GI50 values), which is often dependent on the p53 status of the cells. The following tables summarize key quantitative data for this compound and selected functional analogs from different chemical classes.

Table 1: Biochemical Activity of MDM2 Inhibitors

Compound (Class)TargetAssay TypeIC50 (nM)Ki (nM)Kd (nM)Reference(s)
This compound (Alrizomadlin) MDM2-3.81-[7]
Nutlin-3a (cis-imidazoline)MDM2HTRF90--[8]
MI-773 (SAR405838) (spiro-oxindole)MDM2FP-0.88-[2]
MI-888 (spiro-oxindole)MDM2FP-0.44-[9]
AMG 232 (Navtemadlin) (piperidinone)MDM2HTRF0.6-0.045[3][7]
HDM201 (Siremadlin) MDM2Biochemical0.130.21-[10]

Table 2: Cellular Activity of MDM2 Inhibitors in p53 Wild-Type Cancer Cell Lines

CompoundCell LineAssay TypeIC50 / GI50 (nM)Reference(s)
This compound (Alrizomadlin) AGS (gastric)Proliferation18.9[7]
MKN45 (gastric)Proliferation103.5[7]
Nutlin-3a SJSA-1 (osteosarcoma)Proliferation~1000[11]
HCT116 (colorectal)Proliferation~1000[11]
MI-773 (SAR405838) SJSA-1 (osteosarcoma)Proliferation92[2]
RS4;11 (leukemia)Proliferation89[2]
AMG 232 (Navtemadlin) SJSA-1 (osteosarcoma)EdU9.1[3][8]
HCT116 (colorectal)BrdU10[3][7]
HDM201 (Siremadlin) SJSA-1 (osteosarcoma)Proliferation90

Detailed Experimental Protocols

The characterization of MDM2 inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Binding Assays

This assay measures the disruption of the p53-MDM2 interaction in a solution-based format.

  • Principle: The assay uses a GST-tagged MDM2 protein and a biotinylated p53-derived peptide. These are detected by an anti-GST antibody labeled with a Europium cryptate donor and streptavidin conjugated to an XL665 acceptor. When p53 and MDM2 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.

  • Protocol:

    • Prepare a dilution series of the test compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

    • In a low-volume 384-well white plate, add the test compound dilutions.

    • Add the GST-MDM2 protein and the biotinylated p53 peptide to the wells.

    • Add the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and streptavidin-XL665).

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

FP is another method to assess the binding of small molecules to MDM2 in solution.

  • Principle: A small fluorescently labeled p53-derived peptide (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger MDM2 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor will compete with the tracer for binding to MDM2, causing a decrease in the polarization signal.

  • Protocol:

    • Prepare a solution of MDM2 protein and the fluorescently labeled p53 peptide in an FP assay buffer.

    • Prepare serial dilutions of the test compound.

    • In a black 384-well plate, add the test compound dilutions.

    • Add the MDM2/peptide solution to the wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

    • Plot the change in millipolarization (mP) units against the compound concentration to calculate the IC50.

SPR provides real-time, label-free analysis of binding kinetics and affinity.

  • Principle: One of the binding partners (e.g., MDM2) is immobilized on a sensor chip. The other partner (the analyte, e.g., the inhibitor) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

  • Protocol:

    • Immobilize recombinant MDM2 protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

    • Prepare a series of dilutions of the test compound in a running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

    • After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (Kd).

Cell-Based Assays

These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability.

  • Principle: The tetrazolium salt MTT (or MTS) is reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., SJSA-1) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.

    • Add the MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.

    • If using MTT, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. If using MTS, the formazan product is already soluble.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the IC50.

This assay directly measures DNA synthesis as a marker of cell proliferation.

  • Principle: The thymidine analog Bromodeoxyuridine (BrdU) is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU is then detected using a specific anti-BrdU antibody.

  • Protocol:

    • Seed cells in a 96-well plate and treat with the test compound for a desired period (e.g., 24-72 hours).

    • Add BrdU labeling solution to the cells and incubate for 2-4 hours to allow for its incorporation into DNA.

    • Fix the cells and denature the DNA using an acidic solution to expose the incorporated BrdU.

    • Incubate with an anti-BrdU antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or fluorescent signal.

    • Calculate the percentage of proliferation inhibition and determine the IC50.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models HTRF HTRF Assay biochem_res Binding Affinity (IC50, Ki, Kd) HTRF->biochem_res FP FP Assay FP->biochem_res SPR SPR Assay SPR->biochem_res MTT MTT/MTS Assay cell_res Cellular Potency (IC50) MTT->cell_res BrdU BrdU Assay BrdU->cell_res Xenograft Xenograft Models invivo_res Antitumor Efficacy Xenograft->invivo_res start Compound Synthesis start->HTRF start->FP start->SPR biochem_res->MTT biochem_res->BrdU cell_res->Xenograft clinical Clinical Trials invivo_res->clinical

Figure 2: General experimental workflow for the discovery and characterization of MDM2 inhibitors.

Conclusion and Future Directions

This compound and its functional analogs represent a promising class of targeted anticancer agents that function by reactivating the p53 tumor suppressor pathway. The diverse chemical scaffolds developed to inhibit the p53-MDM2 interaction, from cis-imidazolines and spiro-oxindoles to piperidinones, highlight the tractability of this protein-protein interaction as a drug target. The continued development of these inhibitors, including the exploration of dual MDM2/MDMX inhibitors and their combination with other anticancer therapies, holds significant potential for the treatment of a wide range of human cancers. This guide provides a foundational resource for researchers in the field, offering a comparative look at the key players, their quantitative characteristics, and the methodologies required for their evaluation. As our understanding of the p53 pathway and its regulation deepens, so too will the opportunities for innovative drug design and development in this critical area of oncology.

References

AD2765: A Technical Overview of Preclinical Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD2765 is a novel thiourea derivative of sphingomyelin that has garnered interest for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, intended to assist researchers and drug development professionals in their preclinical studies. While specific quantitative data remains limited in publicly accessible resources, this document consolidates the current understanding of this compound's physicochemical properties and provides insights into its mechanism of action.

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent SystemSolubilityRemarks
Aqueous BuffersLikely sparingly solubleSolubility may be enhanced with the use of detergents or co-solvents.
Dimethyl Sulfoxide (DMSO)Likely solubleA common solvent for similar lipid-like molecules.
Ethanol / MethanolLikely solubleOften used for reconstituting and diluting lipid-based compounds.

Experimental Protocol: General Solubility Assessment

A standard protocol to determine the solubility of a compound like this compound would involve the following steps:

  • Materials: this compound powder, selected solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol), calibrated analytical balance, vortex mixer, centrifuge, and a method for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent.

    • Equilibrate the solutions by agitation (e.g., vortexing or shaking) at a controlled temperature for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with an appropriate solvent.

    • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.

  • Data Analysis: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mM).

Stability Profile

Comprehensive, quantitative stability data for this compound, such as degradation kinetics under various stress conditions, is not publicly available. The available information provides general handling and storage recommendations.

Table 2: Stability and Storage Recommendations for this compound

ConditionRecommendationDuration
ShippingStable for a few weeks during ordinary shipping and customs.Short-term
Short-term StorageStore at 0 - 4°C, dry and dark.Days to weeks
Long-term StorageStore at -20°C, dry and dark.Months to years

Experimental Protocol: General Stability Assessment

A typical protocol for assessing the stability of a compound like this compound would follow ICH guidelines and involve:

  • Materials: this compound, appropriate solvents or formulation buffers, stability chambers with controlled temperature and humidity, and a validated stability-indicating analytical method (e.g., HPLC with a suitable detector to separate the parent compound from degradants).

  • Procedure:

    • Prepare solutions or solid samples of this compound.

    • Store the samples under various conditions, including accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH or 5°C) storage conditions.

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them for the remaining amount of this compound and the presence of any degradation products.

    • Forced degradation studies would also be performed by exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to understand its degradation pathways.

  • Data Analysis: The rate of degradation is determined, and the shelf-life is extrapolated based on the data from the long-term stability studies.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by modulating the sphingomyelin-ceramide signaling pathway.[1] It has been shown to inhibit both the hydrolysis and synthesis of sphingomyelin.[1] This dual inhibition leads to an accumulation of intracellular ceramide, a bioactive lipid known to be involved in various cellular processes, including the induction of cell death.[1]

The simplified signaling pathway affected by this compound is visualized below.

AD2765_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Ceramide->Sphingomyelin CellDeath Cell Death Ceramide->CellDeath Induces PC Phosphatidylcholine DAG Diacylglycerol This compound This compound ASM Acid Sphingomyelinase (ASM) This compound->ASM Inhibits SMS Sphingomyelin Synthase (SMS) This compound->SMS Inhibits

This compound mechanism of action.

Experimental Workflow for Assessing Mechanism of Action

The following workflow outlines a general approach to confirming the mechanism of action of this compound.

Experimental_Workflow A Cell Culture (e.g., Cancer Cell Line) B Treatment with this compound (Varying concentrations and time points) A->B C Lipid Extraction B->C E Cell Viability Assay (e.g., MTT, Trypan Blue) B->E D Quantification of Sphingomyelin and Ceramide Levels (e.g., LC-MS) C->D F Data Analysis and Correlation D->F E->F

Workflow for MoA studies.

Conclusion

This compound is a promising research compound that modulates a critical cellular signaling pathway. While detailed public data on its solubility and stability are sparse, the available information suggests standard handling procedures for lipid-like molecules are appropriate. Further investigation is required to establish a comprehensive physicochemical profile, which will be crucial for its continued development as a potential therapeutic agent. The provided experimental outlines offer a starting point for researchers to generate these much-needed data.

References

No Publicly Available Data on the Biological Pathways Affected by AD2765

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of publicly accessible scientific literature and databases, no specific information was found regarding a compound designated "AD2765." This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-disclosed identifier for a compound that is not yet described in the public domain.

As a result, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the biological pathways affected by this compound. The core requirements of the request cannot be met due to the absence of foundational data on this specific compound.

For researchers, scientists, and drug development professionals seeking information, it is recommended to consult internal documentation or proprietary databases that may contain information on this compound. If "this compound" is a placeholder or an internal code, referencing the chemical name, target protein, or therapeutic area of interest may yield more fruitful searches in public scientific databases such as PubMed, Scopus, or Web of Science.

Should information on "this compound" become publicly available, a detailed analysis of its biological effects and associated pathways could be conducted. This would involve:

  • Literature Review: A thorough search for all mentions of the compound in scientific papers, patents, and clinical trial registries.

  • Data Extraction: Identification and compilation of all quantitative data, such as IC50/EC50 values, kinetic parameters, and changes in biomarker levels.

  • Pathway Analysis: Elucidation of the signaling pathways modulated by the compound based on experimental evidence.

  • Protocol Synthesis: Detailed documentation of the methodologies used in the cited experiments.

  • Visualization: Creation of clear diagrams to illustrate the compound's mechanism of action and experimental workflows.

Without any initial data, none of these steps can be performed. We recommend verifying the compound identifier and searching for alternative names or associated research programs.

Technical Guide: AD2765 Initial Cell-Based Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Following a comprehensive search of publicly available scientific literature, clinical trial databases, and pharmaceutical company disclosures, no specific information or data corresponding to a compound designated "AD2765" could be identified. The search terms included "this compound initial cell-based assay results," "this compound mechanism of action," "this compound signaling pathway," and "this compound preclinical data."

The absence of public information suggests that "this compound" may be an internal compound designation not yet disclosed in scientific publications, or it may be an early-stage research molecule with data that remains proprietary and confidential. Drug development is a lengthy and complex process, and details about specific compounds are often not made public until significant preclinical or clinical milestones are reached.[1][2][3]

While it is not possible to provide a specific technical guide on this compound, this document will outline the typical structure and content that would be included in such a guide, using generalized examples of cell-based assays and data presentation relevant to early-stage drug discovery. This framework is intended to serve as a template for researchers, scientists, and drug development professionals when compiling and presenting similar data.

Section 1: Compound Profile (Hypothetical)

Identifier Target Therapeutic Area Compound Class
This compound[Hypothetical Target, e.g., Kinase X][Hypothetical Indication, e.g., Oncology][e.g., Small Molecule Inhibitor]

Section 2: Key Cell-Based Assays and Results

In early drug discovery, a series of cell-based assays are conducted to determine a compound's potency, selectivity, and mechanism of action at a cellular level.[4][5]

Cellular Proliferation/Viability Assay

This type of assay is fundamental for assessing the effect of a compound on cell growth and survival, particularly in oncology research.

Experimental Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compound (e.g., this compound) is prepared, typically ranging from 1 nM to 10 µM, and added to the cells.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: A reagent such as CellTiter-Glo® is added to the wells, which measures ATP levels as an indicator of metabolic activity and cell viability.

  • Data Acquisition: Luminescence is read using a plate reader.

  • Data Analysis: The results are normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression curve fit.

Hypothetical Data Table:

Cell LineIC50 (nM) for this compound
MCF-7 (Breast Cancer)50
A549 (Lung Cancer)120
HCT116 (Colon Cancer)85
Normal Fibroblasts>10,000
Target Engagement Assay

This assay confirms that the compound binds to its intended target within the cell.

Experimental Protocol:

  • Cell Preparation: A cell line engineered to express the target protein fused to a reporter system is used.[4]

  • Compound Addition: Cells are treated with varying concentrations of the test compound.

  • Lysis and Detection: After incubation, cells are lysed, and a specific substrate for the reporter system is added. The signal generated is proportional to the unbound target.

  • Data Analysis: A decrease in signal indicates that the compound is engaging with its target. The half-maximal effective concentration (EC50) for target engagement is then determined.

Hypothetical Data Table:

Assay TypeEC50 (nM) for this compound
Cellular Target Engagement75

Section 3: Signaling Pathway and Workflow Diagrams

Visual diagrams are crucial for illustrating complex biological pathways and experimental procedures.

Hypothetical Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that could be inhibited by a compound like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Target Target Kinase X Receptor->Target Downstream Downstream Effector Target->Downstream TF Transcription Factor Downstream->TF Gene Gene Expression (Proliferation) TF->Gene This compound This compound This compound->Target

Figure 1: Hypothetical signaling pathway for this compound.
Experimental Workflow Diagram

This diagram outlines the steps of a typical cell-based screening assay.

G cluster_workflow Cell-Based Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilution of this compound A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add Viability Reagent C->D E 5. Read Signal (Luminescence) D->E F 6. Data Analysis (IC50 Calculation) E->F

Figure 2: Workflow for a cellular proliferation assay.

While no specific data for this compound is publicly available, this guide provides a comprehensive framework for the presentation of initial cell-based assay results for a novel compound. The methodologies, data structures, and visualizations presented here represent industry-standard practices for the clear and effective communication of early-stage drug discovery data to a scientific audience. Should information on this compound become public, this template can be utilized to structure the specific findings.

References

Methodological & Application

Application Notes and Protocols for AD2765 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: AD2765 Experimental Protocol for Cell Viability Assay Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule inhibitor under investigation for its therapeutic potential. These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric MTT assay. This assay is a standard method for evaluating the cytotoxic and cytostatic effects of a compound by measuring the metabolic activity of cells.[1][2] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The quantity of this formazan, measured by its absorbance, is directly proportional to the number of viable cells.[1]

Materials and Methods

Materials:

  • This compound (powder or stock solution of known concentration)

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Equipment:

  • Laminar flow hood

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Centrifuge

  • Spectrophotometer (microplate reader)

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask until 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of cell seeding, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

Data Presentation

Table 1: Effect of this compound on Cell Viability

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
0.11.220.0797.6%
11.100.0688.0%
100.750.0560.0%
500.400.0432.0%
1000.200.0316.0%

% Cell Viability is calculated as: (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

Table 2: IC50 Calculation for this compound

ParameterValue
IC5025 µM

IC50 value is determined by plotting % Cell Viability against the log of this compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (80-90% Confluency) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells with this compound (48-72h Incubation) cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent (4h Incubation) treatment->mtt_addition formazan_solubilization Solubilize Formazan (with DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: Experimental workflow for the MTT cell viability assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinaseA Kinase A receptor->kinaseA activates kinaseB Kinase B kinaseA->kinaseB activates transcription_factor Transcription Factor kinaseB->transcription_factor activates cell_proliferation Cell Proliferation transcription_factor->cell_proliferation promotes This compound This compound This compound->kinaseB inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for AD2765 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD2765 is a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this key interaction, this compound is designed to reactivate the tumor suppressor protein p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells harboring wild-type TP53. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action: The MDM2-p53 Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle progression and apoptosis. In many cancers, the function of p53 is abrogated even in the presence of its wild-type form through the action of its primary negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its degradation and thereby suppressing its tumor-suppressive functions.

This compound is designed to fit into the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction. This frees p53 from MDM2-mediated degradation, leading to its accumulation and activation. Activated p53 then transcriptionally activates its downstream target genes, such as CDKN1A (encoding p21) and PUMA, resulting in cell cycle arrest and apoptosis, respectively.

Caption: Mechanism of action of this compound.

Data Presentation

Quantitative data for this compound, including its physicochemical properties and in vitro efficacy in various cancer cell lines, are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight485.6 g/mol
AppearanceWhite to off-white solid
Solubility (DMSO)≥ 50 mg/mL (≥ 100 mM)
Solubility (Aqueous)Insoluble
StorageStore at -20°C as solid or in DMSO

Table 2: In Vitro Efficacy of this compound in TP53 Wild-Type Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM) after 72h
SJSA-1Osteosarcoma25.3
A549Lung Carcinoma150.7
HCT 116Colorectal Carcinoma89.1
MCF7Breast Adenocarcinoma210.4
U-87 MGGlioblastoma350.2

IC₅₀ values were determined using a standard cell viability assay.

Experimental Protocols

Reagent Preparation and Storage

a. Preparation of this compound Stock Solution:

  • This compound is supplied as a solid. To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to a 5 mg vial (MW: 485.6 g/mol ), add 1.03 mL of DMSO.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

b. Storage:

  • Solid: Store at -20°C, protected from light.

  • Stock Solution (in DMSO): Store at -20°C. The solution is stable for at least 6 months.

Protocol: Cell Viability Assay (IC₅₀ Determination)

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

Cell_Viability_Workflow start Start seed 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) start->seed incubate1 2. Incubate for 24h (37°C, 5% CO₂) seed->incubate1 prepare_drug 3. Prepare Serial Dilutions of this compound (e.g., 0.1 nM to 10 µM in culture medium) incubate1->prepare_drug treat 4. Treat Cells (Add drug dilutions to wells) prepare_drug->treat incubate2 5. Incubate for 72h (37°C, 5% CO₂) treat->incubate2 add_reagent 6. Add Viability Reagent (e.g., MTT, CellTiter-Glo®) incubate2->add_reagent incubate3 7. Incubate as per manufacturer's instructions add_reagent->incubate3 read 8. Measure Signal (Absorbance or Luminescence) incubate3->read analyze 9. Analyze Data (Normalize to vehicle control, plot dose-response curve, calculate IC₅₀) read->analyze end End analyze->end

Caption: Workflow for determining the IC₅₀ of this compound.

Materials:

  • TP53 wild-type cancer cell line (e.g., A549).[1]

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • This compound stock solution (10 mM in DMSO).

  • Sterile 96-well clear-bottom plates.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Phosphate-buffered saline (PBS).

  • Multichannel pipette.

  • Plate reader (absorbance or luminescence).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[2]

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 10 µM down to 0.1 nM. Also, prepare a vehicle control (DMSO concentration matched to the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.

  • Viability Measurement:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add reagent directly to the wells according to the manufacturer's protocol. Measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the viability data against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Protocol: Western Blot for Target Engagement

This protocol is used to confirm that this compound stabilizes p53 and induces its downstream targets, p21 and PUMA.

Materials:

  • TP53 wild-type cancer cell line (e.g., SJSA-1).

  • 6-well plates.

  • This compound stock solution.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-Actin/GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound (e.g., at 1x, 5x, and 10x the IC₅₀) and a vehicle control for a specified time (e.g., 8, 16, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities, normalizing to a loading control like β-Actin or GAPDH.

Expected Outcome: Treatment with this compound should show a dose- and time-dependent increase in the protein levels of p53 and its downstream target, p21. An increase in MDM2 levels may also be observed, as MDM2 is itself a transcriptional target of p53, creating a negative feedback loop.

References

Application Notes and Protocols for Preclinical Evaluation of Novel Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information regarding a compound designated "AD2765" is publicly available in the searched scientific literature. The following application notes and protocols are provided as a generalized template for researchers, scientists, and drug development professionals. This document outlines standard methodologies and data presentation formats for the preclinical assessment of a novel investigational drug, here referred to as "this compound," in animal models. The provided data and pathways are hypothetical and for illustrative purposes.

Introduction

Preclinical animal studies are a critical step in drug development, providing essential data on the pharmacokinetics (PK), pharmacodynamics (PD), and toxicology of a new chemical entity (NCE) before it can be advanced to human clinical trials.[1][2][3] These studies help in determining a safe starting dose for first-in-human studies and in understanding the compound's mechanism of action.[4][5] This document provides a framework for conducting and documenting initial in vivo studies of the hypothetical compound this compound.

Quantitative Data Summary

Effective data presentation is crucial for comparing outcomes across different studies and models.[6] The following table summarizes hypothetical dosage and administration data for this compound in common preclinical animal models.

Table 1: Hypothetical Dosage and Administration of this compound in Animal Models

Animal ModelRoute of AdministrationDosing RegimenVehicleObserved Effects / RemarksReference
Mouse (C57BL/6)Intravenous (IV)1, 5, 10 mg/kg; single dose5% DMSO in SalineDose-dependent increase in plasma concentration.Hypothetical Study 1
Mouse (C57BL/6)Oral (PO)10, 50, 100 mg/kg; daily for 7 days0.5% MethylcelluloseModerate oral bioavailability observed.Hypothetical Study 1
Rat (Sprague-Dawley)Intraperitoneal (IP)5, 15, 30 mg/kg; single doseSalineRapid absorption into systemic circulation.Hypothetical Study 2
Rat (Sprague-Dawley)Subcutaneous (SC)2, 10, 20 mg/kg; twice daily for 14 daysPEG400/Ethanol/SalineSustained release profile compared to IV administration.[7]Hypothetical Study 2
Dog (Beagle)Oral (PO)1, 5, 10 mg/kg; single dose, fasted vs. fedGelatin CapsuleFood effect observed on Tmax and Cmax.[8]Hypothetical Study 3

Experimental Protocols

Detailed and reproducible protocols are fundamental for ensuring the quality and validity of preclinical data.[1]

Dose Range-Finding (DRF) Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and to identify potential toxicities of this compound following a single administration.[3]

Materials:

  • This compound compound

  • Vehicle (e.g., 5% DMSO in sterile saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for injection and observation

Procedure:

  • Acclimatize animals for a minimum of 7 days prior to the experiment.

  • Prepare fresh formulations of this compound in the selected vehicle at various concentrations.

  • Divide mice into groups (n=3-5 per group), including a vehicle control group.

  • Administer a single dose of this compound via the desired route (e.g., intravenous injection). Dose levels could be, for example, 1, 10, 50, 100, and 200 mg/kg.

  • Observe animals continuously for the first 4 hours post-administration, and then at regular intervals for up to 14 days.

  • Record clinical signs of toxicity, changes in body weight, and any mortality.

  • At the end of the observation period, perform a gross necropsy.

Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after administration via different routes.[6][9]

Materials:

  • This compound compound

  • Vehicle

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulation

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge, analytical balance, and LC-MS/MS system

Procedure:

  • House cannulated rats individually and allow them to recover for at least 48 hours post-surgery.

  • Fast animals overnight before dosing (for oral administration studies).

  • Administer this compound at a predetermined dose (e.g., 5 mg/kg IV and 20 mg/kg PO).

  • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Process blood samples to separate plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using non-compartmental analysis.[7]

Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, for instance, by inhibiting a specific receptor tyrosine kinase (RTK).

AD2765_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds This compound This compound This compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

Experimental Workflow Diagram

This diagram outlines a typical preclinical workflow for evaluating a novel compound in animal models.

Preclinical_Workflow Start Compound Synthesis (this compound) DRF Dose Range-Finding (MTD determination) Start->DRF PK_Study Pharmacokinetic (PK) Studies (IV, PO) Start->PK_Study Efficacy_Models Efficacy Studies (Disease Models) DRF->Efficacy_Models PK_Study->Efficacy_Models Tox_Studies Toxicology Studies (GLP) Efficacy_Models->Tox_Studies IND IND-Enabling Data Package Tox_Studies->IND End First-in-Human Clinical Trial IND->End

References

Application Notes and Protocols for In Vivo Delivery of AD2765 (Sphingosylphosphorylcholine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD2765, also known as Sphingosylphosphorylcholine (SPC) or AD 2845, is a bioactive sphingolipid that plays a significant role in various cellular processes. As a thiourea derivative of sphingomyelin, this compound has been shown to inhibit the hydrolysis and synthesis of sphingomyelin, leading to an increase in cellular ceramide levels and subsequently inducing cell death.[1] This has positioned this compound as a compound of interest for in vivo research, particularly in areas such as cancer biology and cardiovascular disease.

These application notes provide an overview of the known in vivo delivery methods for this compound, detailed experimental protocols, and a summary of its signaling pathways to guide researchers in their study design.

Data Presentation

Currently, publicly available data directly comparing the pharmacokinetics and efficacy of different in vivo delivery methods for this compound is limited. The following table summarizes the reported in vivo administration routes and observed effects based on existing studies.

Delivery MethodAnimal ModelDose/ConcentrationObserved In Vivo EffectReference
IntravenousMouse (myocardial ischemia/reperfusion)Dose-dependentReduced infarct size[2]
SubcutaneousMouse (melanoma and ovarian cancer cell xenograft)>50 µg co-injected with cellsComplete blockage of tumor growth[3]
IntraperitonealMouse (pressure overload-induced myocardial remodeling)10 µM·kg⁻¹·d⁻¹ for 4 weeksAlleviated myocardial remodelingNot explicitly detailed in provided search results

Experimental Protocols

The following protocols are based on the available literature and general best practices for in vivo compound administration in rodents. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Intravenous (IV) Administration of this compound in Mice

This protocol is based on a study investigating the cardioprotective effects of this compound.[2]

1. Materials:

  • This compound (Sphingosylphosphorylcholine)

  • Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS) or a suitable lipid-based formulation)

  • Insulin syringes (29-31 gauge)

  • Mouse restrainer

  • Warming lamp or pad (optional, for vasodilation of the tail vein)

2. Procedure:

  • Preparation of this compound Solution:

    • Aseptically prepare a stock solution of this compound in a suitable solvent. Due to its lipid nature, a carrier such as a liposomal formulation or a solution containing bovine serum albumin (BSA) might be necessary to ensure solubility and stability in an aqueous vehicle.

    • On the day of injection, dilute the stock solution to the desired final concentration with sterile PBS. Ensure the final solution is clear and free of precipitates.

  • Animal Preparation:

    • Acclimatize mice to the experimental conditions.

    • Place the mouse in a restrainer, exposing the tail.

    • If necessary, warm the tail using a warming lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Injection:

    • Disinfect the tail with 70% ethanol.

    • Load the syringe with the appropriate volume of the this compound solution.

    • Carefully insert the needle into one of the lateral tail veins at a shallow angle.

    • Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions, such as signs of distress, altered breathing, or lethargy.

Protocol 2: Subcutaneous (SC) Administration of this compound in Mice

This protocol is adapted from a study evaluating the anti-tumor effects of this compound when co-injected with cancer cells.[3]

1. Materials:

  • This compound (Sphingosylphosphorylcholine)

  • Sterile vehicle (e.g., PBS, cell culture medium)

  • Syringes (25-27 gauge)

  • Tumor cells for injection

2. Procedure:

  • Preparation of this compound and Cell Suspension:

    • Prepare a sterile solution of this compound in the desired vehicle.

    • Harvest and count the tumor cells. Resuspend the cells in the appropriate medium.

    • On the day of injection, mix the this compound solution with the tumor cell suspension to achieve the final desired concentration of both. Keep the mixture on ice until injection.

  • Animal Preparation:

    • Gently restrain the mouse.

  • Injection:

    • Lift a fold of skin on the flank or back of the mouse.

    • Insert the needle into the subcutaneous space.

    • Inject the this compound/cell suspension, forming a small bleb under the skin.

    • Withdraw the needle.

  • Post-injection Monitoring:

    • Return the mouse to its cage.

    • Monitor the injection site for any signs of irritation or inflammation.

    • Regularly monitor tumor growth as per the experimental design.

Protocol 3: Intraperitoneal (IP) Administration of this compound in Mice

While a specific protocol for IP injection of this compound was not found, this general protocol can be adapted.

1. Materials:

  • This compound (Sphingosylphosphorylcholine)

  • Sterile vehicle (e.g., PBS)

  • Syringes (23-25 gauge)

2. Procedure:

  • Preparation of this compound Solution:

    • Prepare a sterile solution of this compound in the chosen vehicle. Ensure complete dissolution.

  • Animal Preparation:

    • Gently restrain the mouse, exposing the abdomen. It is recommended to tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.

  • Injection:

    • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure no fluid (urine or blood) is drawn into the syringe, which would indicate incorrect needle placement.

    • Inject the solution.

    • Withdraw the needle.

  • Post-injection Monitoring:

    • Return the mouse to its cage and observe for any signs of distress, such as abdominal swelling or discomfort.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through a complex interplay of signaling pathways, primarily initiated by its interaction with cell surface receptors and its influence on sphingolipid metabolism.

This compound Signaling Overview

This compound can activate G protein-coupled receptors (GPCRs), such as the S1P₃ receptor, leading to downstream signaling cascades. A key effect of this compound is the inhibition of sphingomyelinase, which reduces the breakdown of sphingomyelin and simultaneously inhibits sphingomyelin synthesis. This leads to an accumulation of cellular ceramide, a critical second messenger involved in apoptosis and cell cycle arrest.

AD2765_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound (Sphingosylphosphorylcholine) GPCR GPCR (e.g., S1P₃) This compound->GPCR Activates SMase Sphingomyelinase This compound->SMase Inhibits Ceramide Ceramide Accumulation This compound->Ceramide Leads to G_Protein G Protein GPCR->G_Protein SMase->Ceramide Reduces hydrolysis of Sphingomyelin to Ceramide PLC Phospholipase C G_Protein->PLC IP3 IP₃ PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCδ Ca_release->PKC MAPK MAPK Cascade PKC->MAPK Apoptosis Apoptosis / Cell Cycle Arrest MAPK->Apoptosis Ceramide->Apoptosis Induces Sphingomyelin Sphingomyelin

Caption: this compound signaling involves GPCR activation and ceramide accumulation.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a general workflow for assessing the in vivo efficacy of this compound in a cancer model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A1 Select Animal Model (e.g., Xenograft mouse) A2 Determine this compound Dose and Delivery Route A1->A2 A3 Randomize Animals into Treatment Groups A2->A3 B1 Administer this compound (e.g., IV, SC, IP) A3->B1 B2 Monitor Animal Health and Body Weight B1->B2 B3 Measure Tumor Volume (e.g., calipers) B1->B3 C1 Euthanize and Collect Tissues B3->C1 C2 Analyze Tumor Samples (e.g., Histology, WB) C1->C2 C3 Statistical Analysis of Tumor Growth C2->C3

Caption: Workflow for an in vivo efficacy study of this compound.

Logical Relationship: this compound Mechanism of Action

This diagram illustrates the logical flow from this compound administration to its ultimate cellular effects.

Logical_Relationship Start This compound Administration (In Vivo) Bioavailability Bioavailability and Distribution to Target Tissue Start->Bioavailability Interaction Interaction with Cellular Targets Bioavailability->Interaction Pathway_Activation Signaling Pathway Modulation Interaction->Pathway_Activation Cellular_Response Cellular Response Pathway_Activation->Cellular_Response Outcome Therapeutic Outcome Cellular_Response->Outcome

Caption: Logical flow of this compound's mechanism of action in vivo.

Conclusion

This compound (Sphingosylphosphorylcholine) is a promising bioactive lipid with potential therapeutic applications. The choice of in vivo delivery method will depend on the specific research question and animal model. The protocols and pathway information provided herein serve as a starting point for researchers. Further studies are needed to establish detailed pharmacokinetic profiles and to directly compare the efficacy of different administration routes. As with any in vivo study, all procedures should be performed in accordance with approved animal care and use protocols.

References

Protocol for the Dissolution and Storage of AD2765

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans or animals.

Introduction

AD2765 is a chemical compound utilized in research settings. Accurate preparation of this compound solutions is critical for experimental reproducibility and obtaining reliable data. This document provides a detailed protocol for the proper dissolution and storage of this compound, along with essential safety precautions and a summary of its mechanism of action.

Product Information

PropertyValue
CAS Number 366487-81-2
Molecular Weight 579.82 g/mol
Chemical Formula C₂₈H₅₈N₃O₅PS

Safety Precautions

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn at all times.

  • Lab Coat: A standard laboratory coat should be worn to protect from accidental splashes.

Handling:

  • Avoid inhalation of dust or aerosols. Handle the solid form in a well-ventilated area or a chemical fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Do not eat, drink, or smoke in the laboratory.

Disposal:

  • Dispose of waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.

Dissolution Protocol

Recommended Solvent: Based on the physicochemical properties of similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure for Preparing a 10 mM Stock Solution:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 579.82 g/mol x 1000 mg/g

      • Mass (mg) = 5.7982 mg

  • Weighing this compound:

    • Carefully weigh out approximately 5.8 mg of this compound powder into a sterile microcentrifuge tube. Record the exact weight.

  • Adding Solvent:

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For example, if you weighed out exactly 5.8 mg of this compound, add 1 mL of DMSO.

  • Dissolving the Compound:

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of any visible particulates.

    • If necessary, gentle warming in a 37°C water bath for a few minutes can aid in dissolution.

Storage and Stability

Stock Solutions:

  • Short-term (days to weeks): Store at 0-4°C.[1]

  • Long-term (months to years): Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or colder .[1] Protect from light.

Solid Compound:

  • Store the solid powder in a cool, dry, and dark place.[1]

Mechanism of Action

This compound is an inhibitor of sphingomyelin hydrolysis and synthesis.[1] This inhibition leads to an accumulation of ceramide, a bioactive lipid that acts as a second messenger in various cellular processes, including the induction of apoptosis (programmed cell death).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its use in cell-based assays.

AD2765_Mechanism_of_Action This compound Mechanism of Action cluster_inhibition This compound This compound SM_Hydrolysis Sphingomyelin Hydrolysis This compound->SM_Hydrolysis Inhibits SM_Synthesis Sphingomyelin Synthesis This compound->SM_Synthesis Inhibits Ceramide Ceramide (Accumulation) Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis

Caption: Mechanism of this compound action.

Experimental_Workflow Experimental Workflow for this compound Prep_Stock Prepare 10 mM This compound Stock in DMSO Dilute Dilute Stock to Working Concentration in Cell Culture Medium Prep_Stock->Dilute Treat_Cells Treat Cells with This compound Dilute->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform Downstream Assays (e.g., Apoptosis Assay) Incubate->Assay

References

Application Notes and Protocols for AD2765 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AD2765 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is implicated in the pathogenesis of various human cancers, making it an important therapeutic target.[1]

These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of EGFR activity. The described assays are designed for robustness and scalability, suitable for automated HTS platforms.[2][3]

Mechanism of Action

This compound selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways.[1] This inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation HTRF_Assay_Workflow start Start dispense_reagents Dispense Assay Buffer, EGFR Enzyme, and Substrate Peptide to 384-well Plate start->dispense_reagents add_compound Add this compound or Control Compounds dispense_reagents->add_compound incubate1 Incubate at Room Temperature add_compound->incubate1 add_atp Add ATP to Initiate Kinase Reaction incubate1->add_atp incubate2 Incubate at Room Temperature add_atp->incubate2 add_detection Add HTRF Detection Reagents (Eu-Antibody and XL665-Streptavidin) incubate2->add_detection incubate3 Incubate in the Dark add_detection->incubate3 read_plate Read Plate on HTRF- compatible Plate Reader incubate3->read_plate analyze_data Data Analysis: Calculate % Inhibition and IC50 Values read_plate->analyze_data end End analyze_data->end Cell_Assay_Workflow start Start seed_cells Seed A549 Cells in 96-well Plates start->seed_cells incubate1 Incubate for 24 Hours seed_cells->incubate1 add_compound Add Serial Dilutions of This compound or Controls incubate1->add_compound incubate2 Incubate for 72 Hours add_compound->incubate2 add_resazurin Add Resazurin Reagent incubate2->add_resazurin incubate3 Incubate for 4 Hours add_resazurin->incubate3 read_plate Read Fluorescence (Ex/Em: 560/590 nm) incubate3->read_plate analyze_data Data Analysis: Calculate % Inhibition and GI50 Values read_plate->analyze_data end End analyze_data->end

References

Application of AD2765 in [Specific Disease Model] Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for the compound "AD2765" did not yield any specific, publicly available scientific literature, clinical trial data, or pharmacological information. It is possible that "this compound" is an internal development code that has not yet been disclosed, a compound that was discontinued in early-stage research, or a typographical error.

Therefore, it is not possible to provide detailed Application Notes and Protocols for "this compound" in any specific disease model at this time.

To fulfill the user's request, a valid and publicly documented compound name is required. Once a specific, identifiable molecule is provided, the following structured Application Notes and Protocols can be generated. The example structure below is provided for illustrative purposes, demonstrating how the information would be presented for a hypothetical compound.

Illustrative Example: Application of [Hypothetical Compound Name] in a Glioblastoma Model

This document would provide researchers, scientists, and drug development professionals with a comprehensive overview of the application of [Hypothetical Compound Name] in preclinical glioblastoma research.

Introduction

This section would detail the background of [Hypothetical Compound Name], including its chemical class, mechanism of action (e.g., "a potent and selective inhibitor of the XYZ kinase"), and the scientific rationale for its investigation in glioblastoma. It would briefly touch upon the unmet medical need in this disease area and the potential therapeutic relevance of targeting the XYZ pathway.

Mechanism of Action Pathway

This section would include a visual representation of the signaling pathway targeted by the compound.

cluster_membrane Cell Membrane Growth_Factor_Receptor Growth_Factor_Receptor XYZ_Kinase XYZ_Kinase Growth_Factor_Receptor->XYZ_Kinase Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Downstream_Effector_1 Downstream_Effector_1 XYZ_Kinase->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Proliferation_Survival Proliferation_Survival Downstream_Effector_2->Proliferation_Survival Hypothetical_Compound Hypothetical_Compound Hypothetical_Compound->XYZ_Kinase

Figure 1: Simplified signaling pathway of the XYZ Kinase and the inhibitory action of [Hypothetical Compound Name].
Quantitative Data Summary

This section would present key quantitative data in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: In Vitro Activity of [Hypothetical Compound Name]

Parameter Cell Line (Glioblastoma) Value Reference
IC50 (nM) U87 MG 15 [Citation]
LN-229 25 [Citation]
EC50 (nM) U87 MG 50 [Citation]

| Ki (nM) | Recombinant XYZ Kinase | 2.1 | [Citation] |

Table 2: In Vivo Efficacy in a U87 MG Orthotopic Xenograft Model

Treatment Group Dose & Regimen Tumor Growth Inhibition (%) Median Survival (Days) Reference
Vehicle Control 10 mL/kg, oral, QD 0 25 [Citation]
[Hypothetical Compound] 50 mg/kg, oral, QD 65 42 [Citation]

| Temozolomide | 5 mg/kg, oral, 5 days/week | 40 | 35 | [Citation] |

Table 3: Pharmacokinetic Properties in Mice

Parameter Value Route of Administration
Tmax (h) 1.5 Oral
Cmax (ng/mL) 1200 Oral
Bioavailability (%) 45 Oral

| Half-life (h) | 8 | Intravenous |

Experimental Protocols

This section would provide detailed, step-by-step methodologies for key experiments.

4.1. In Vitro Cell Viability Assay (MTS Assay)

  • Cell Culture: U87 MG and LN-229 glioblastoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A 10 mM stock solution of [Hypothetical Compound Name] in DMSO is prepared. Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Cells are treated with the compound or vehicle control for 72 hours.

  • MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) is added to each well.

  • Incubation: The plate is incubated for 2 hours at 37°C.

  • Data Acquisition: The absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a four-parameter logistic curve using GraphPad Prism or similar software.

4.2. Orthotopic Glioblastoma Mouse Model

  • Animal Housing: Athymic nude mice (6-8 weeks old) are housed under specific pathogen-free conditions. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: U87 MG cells expressing luciferase are harvested, washed, and resuspended in sterile PBS at a concentration of 1 x 108 cells/mL.

  • Intracranial Injection: Mice are anesthetized, and a burr hole is drilled into the skull. 5 µL of the cell suspension (5 x 105 cells) is stereotactically injected into the right striatum.

  • Tumor Monitoring: Tumor growth is monitored weekly using bioluminescence imaging (e.g., IVIS Spectrum).

  • Treatment Initiation: When tumors are established (bioluminescence signal reaches a predefined threshold), mice are randomized into treatment groups.

  • Dosing: [Hypothetical Compound Name] is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily (QD) at 50 mg/kg. The vehicle control group receives the vehicle alone.

  • Endpoint: The study endpoint is determined by a predefined tumor burden or the onset of neurological symptoms. Survival is monitored daily.

  • Data Analysis: Tumor growth inhibition is calculated from bioluminescence data. Survival data is analyzed using Kaplan-Meier curves and the log-rank test.

Experimental Workflow Visualization

This section would provide a visual guide to the experimental process.

Start Start In_Vitro_Screening In Vitro Screening (IC50, EC50) Start->In_Vitro_Screening PK_Studies Pharmacokinetic Studies In_Vitro_Screening->PK_Studies Lead Compound Selection In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) PK_Studies->In_Vivo_Efficacy Dose Selection PD_Analysis Pharmacodynamic Analysis In_Vivo_Efficacy->PD_Analysis End End PD_Analysis->End

Figure 2: A typical preclinical experimental workflow for evaluating a novel compound in a cancer model.
Conclusion

This section would summarize the key findings and potential applications of [Hypothetical Compound Name] in glioblastoma research. It would also suggest future directions, such as investigating combination therapies or exploring its efficacy in patient-derived xenograft (PDX) models.

Once a valid compound name is provided, this template will be populated with accurate, referenced data and protocols to create a comprehensive and actionable resource for the scientific community.

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of AD2765 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AD2765 is a novel thiourea derivative of sphingomyelin with potential therapeutic applications.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented herein is developed to be compliant with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[2][3][4]

Compound Information

  • Compound Name: this compound

  • Synonyms: AD-2845, Sphingosylphosphorylcholine[1]

  • Chemical Formula: C₂₈H₅₈N₃O₅PS[1]

  • Molecular Weight: 579.82 g/mol [1]

  • Chemical Structure: A sphingosylphosphorylcholine derivative.[1]

Experimental Workflow

LC-MS/MS Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Plasma Sample (50 µL) IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC UPLC Separation Reconstitute->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: Overall workflow for the quantification of this compound in plasma.

Detailed Protocols

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

2. Stock and Working Solutions Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in an appropriate volume of methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples.[5][6][7]

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL IS working solution and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A and vortex to mix.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS System and Conditions

A triple quadrupole mass spectrometer is recommended for this quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[8][9]

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)%A%B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Table 3: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 60 psi
MRM Transitions See Table 4

Table 4: MRM Transitions and Parameters (Hypothetical)

Note: These values are hypothetical and require optimization during method development by infusing the analyte and IS into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)CXP (V)
This compound 580.4184.1804512
This compound-d4 584.4188.1804512

Method Validation

The method should be validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[2][10] Key validation parameters are summarized below.

Method_Validation_Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve Validation->Calibration Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

References

Immunohistochemistry protocol using AD2765 target antibody

Author: BenchChem Technical Support Team. Date: December 2025

An antibody with the designation "AD2765" could not be specifically identified in the provided search results. It is possible that this is an internal or less common identifier. However, the principles of immunohistochemistry (IHC) are broadly applicable. This document will provide a comprehensive IHC protocol and application notes using the CD276 antibody as a representative example, as it was identified as a target for antibody-drug conjugates in non-small cell lung cancer in the search results.[1] Researchers can adapt this protocol for their specific antibody of interest.

Application Notes for CD276 (B7-H3) Immunohistochemistry

Target Overview: CD276, also known as B7-H3, is a type I transmembrane protein that is a member of the B7 superfamily of immune checkpoint molecules. It is involved in the regulation of T-cell mediated immune responses. Overexpression of CD276 has been observed in various cancers, including non-small cell lung cancer, making it a promising target for cancer therapy.[1]

Principle of the Method: Immunohistochemistry (IHC) allows for the visualization of the CD276 protein within the context of tissue architecture. This technique involves the use of a primary antibody that specifically binds to the CD276 antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections. A secondary antibody conjugated to an enzyme reacts with a chromogen to produce a colored precipitate at the site of the antigen, which can then be visualized under a microscope.[2]

Detailed Immunohistochemistry Protocol for CD276

This protocol is intended for the detection of human CD276 in FFPE tissue sections.

1. Reagents and Materials

ReagentSupplierCatalog Number
Primary Antibody (e.g., anti-CD276)(Specify Supplier)(Specify Catalog #)
HRP-conjugated Secondary Antibody(Specify Supplier)(Specify Catalog #)
DAB Chromogen Kit(Specify Supplier)(Specify Catalog #)
Hematoxylin Counterstain(Specify Supplier)(Specify Catalog #)
Antigen Retrieval Buffer (Citrate, pH 6.0)(Specify Supplier)(Specify Catalog #)
Wash Buffer (e.g., PBS-T)(Specify Supplier)(Specify Catalog #)
Blocking Buffer (e.g., 5% BSA in PBS)(Specify Supplier)(Specify Catalog #)
Xylene(Specify Supplier)(Specify Catalog #)
Ethanol (100%, 95%, 70%)(Specify Supplier)(Specify Catalog #)
Deionized WaterN/AN/A

2. Protocol

2.1 Deparaffinization and Rehydration

  • Immerse slides in Xylene: 2 changes for 5 minutes each.

  • Immerse in 100% Ethanol: 2 changes for 3 minutes each.[3]

  • Immerse in 95% Ethanol: 1 minute.[3]

  • Immerse in 70% Ethanol: 1 minute.

  • Rinse in deionized water for 5 minutes.[3]

2.2 Antigen Retrieval

  • Immerse slides in pre-heated Citrate Buffer (pH 6.0).

  • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.[3]

  • Allow slides to cool in the buffer for 20-30 minutes at room temperature.[3]

  • Rinse with deionized water.

2.3 Peroxidase Block

  • Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.[3][4]

  • Rinse with wash buffer (PBS-T) 2 times for 5 minutes each.[3]

2.4 Blocking

  • Incubate slides with blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[3]

2.5 Primary Antibody Incubation

  • Dilute the primary anti-CD276 antibody to the optimized working concentration in antibody diluent. (See table below for starting recommendations).

  • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.[5]

2.6 Secondary Antibody Incubation

  • Wash slides with PBS-T 3 times for 5 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.[3]

2.7 Detection

  • Wash slides with PBS-T 3 times for 5 minutes each.

  • Prepare the DAB chromogen solution according to the manufacturer's instructions.

  • Incubate slides with the DAB solution until the desired stain intensity is reached (typically 1-10 minutes), monitoring under a microscope.

  • Rinse with deionized water to stop the reaction.

2.8 Counterstaining

  • Immerse slides in Hematoxylin for 30 seconds to 1 minute.[3]

  • Rinse with deionized water.

  • "Blue" the slides in a suitable bluing reagent or running tap water.

  • Rinse with deionized water.

2.9 Dehydration and Mounting

  • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

  • Clear in xylene.

  • Coverslip with a permanent mounting medium.

3. Data and Optimization

ParameterStarting RecommendationOptimized Range
Primary Antibody Dilution 1:1001:50 - 1:500
Incubation Time Overnight at 4°C1-2 hours at RT or Overnight at 4°C
Antigen Retrieval Citrate Buffer (pH 6.0)Citrate (pH 6.0) or EDTA (pH 8.0)
Detection System HRP-DABHRP-DAB or Alkaline Phosphatase

Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene, Ethanol Series) Rehydration Rehydration (Ethanol Series, dH2O) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer) Rehydration->AntigenRetrieval PeroxidaseBlock Peroxidase Block (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (e.g., 5% BSA) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (anti-CD276) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain Dehydration Dehydration (Ethanol Series, Xylene) Counterstain->Dehydration Mounting Mounting and Coverslipping Dehydration->Mounting

Caption: Immunohistochemistry (IHC) experimental workflow.

CD276_Signaling cluster_cell Tumor Cell cluster_tcell T-Cell CD276 CD276 (B7-H3) PI3K PI3K CD276->PI3K Activates TCR TCR CD276->TCR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition Inhibition of T-cell function

Caption: CD276 signaling pathway in cancer.

References

Troubleshooting & Optimization

Troubleshooting AD2765 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AD2765.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel thiourea derivative of sphingomyelin.[1] It functions by inhibiting both the hydrolysis of sphingomyelin (breaking it down) and its synthesis. This dual inhibition leads to an accumulation of the lipid second messenger, ceramide, which ultimately triggers programmed cell death, or apoptosis.[1]

Q2: What are the primary applications for this compound in research?

A2: Given its mechanism of inducing ceramide-mediated cell death, this compound is a valuable tool for studying sphingolipid metabolism and its role in apoptosis.[1] It may be used to investigate cellular processes regulated by ceramide signaling and to explore potential therapeutic strategies for diseases like cancer, where inducing apoptosis in malignant cells is a key objective.[1]

Q3: At what concentration should I use this compound in my in vitro experiments?

A3: The effective concentration of this compound is cell-type dependent. However, studies have shown that concentrations greater than 10 µM are effective in increasing cellular ceramide levels and inducing cell death in normal human skin fibroblasts and various cancer cell lines.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I store this compound?

A4: this compound should be stored under desiccated conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.

Troubleshooting Insolubility Issues

Problem: I am observing precipitation or incomplete dissolution of this compound.

This is a common challenge when working with lipophilic compounds like this compound. The following guide provides a systematic approach to address solubility issues.

Quantitative Solubility Data

A critical first step is to consult the compound's solubility profile. The table below summarizes the maximum solubility of this compound in various solvents.

SolventMax Concentration (mg/mL)Max Concentration (mM)
DMSO11.025.81
DMF10.023.79
Ethanol1.02.35
DMF:PBS (pH 7.2) (1:2)0.30.70

Data sourced from the MedKoo Biosciences product data sheet.[2]

Recommended Solubilization Protocol

This protocol provides a general guideline for preparing a stock solution of this compound and diluting it for use in aqueous-based cellular assays.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: Weigh this compound solvent Add appropriate volume of DMSO (See Table 2 for calculations) start->solvent mix Vortex and/or sonicate (gentle warming to 37°C may aid dissolution) solvent->mix check Visually inspect for complete dissolution mix->check check->mix Precipitate remains stock Store aliquoted stock solution at -20°C check->stock Success thaw Thaw a single-use aliquot of stock solution stock->thaw dilute Serially dilute stock solution in pre-warmed (37°C) cell culture medium thaw->dilute mix_final Mix thoroughly by gentle inversion or pipetting dilute->mix_final use Immediately add to cells mix_final->use

Caption: Experimental workflow for preparing this compound solutions.

Troubleshooting Guide: Question & Answer Format

Q: My this compound precipitated when I diluted my DMSO stock solution into my cell culture medium. What should I do?

A: This is a common occurrence when a compound is significantly less soluble in an aqueous environment than in the stock solvent. Here are some steps to mitigate this issue:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions in your pre-warmed culture medium. This gradual change in solvent composition can help keep the compound in solution.

  • Ensure Rapid and Thorough Mixing: Immediately after adding the this compound stock to the medium, mix the solution well by gentle vortexing or pipetting. This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.

  • Consider a Co-Solvent: For particularly stubborn solubility issues, a co-solvent might be necessary. However, the compatibility of any co-solvent with your specific cell line must be verified.

Q: I'm still having trouble dissolving this compound in DMSO to make my initial stock solution. What can I do?

A: If you are having difficulty dissolving this compound even in DMSO, consider the following:

  • Gentle Warming: Warm the solution in a 37°C water bath. This can increase the kinetic energy and help to break down any solute-solute interactions.

  • Sonication: A brief period of sonication in a water bath can also be effective in breaking up aggregates and aiding dissolution.

  • Check Solvent Quality: Ensure you are using high-quality, anhydrous (water-free) DMSO. The presence of water can significantly reduce the solubility of hydrophobic compounds.

  • Prepare a Lower Concentration Stock: If you are trying to make a very concentrated stock solution that is at or near the maximum solubility limit, try preparing a slightly more dilute stock.

Experimental Protocols

Stock Solution Preparation Table

The following table provides the required volume of solvent to add to a specific mass of this compound to achieve a desired stock solution concentration. The molecular weight of this compound is 579.82 g/mol .

Desired ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mgVolume of Solvent for 10 mg
1 mM1.72 mL8.62 mL17.25 mL
5 mM0.34 mL1.72 mL3.45 mL
10 mM0.17 mL0.86 mL1.72 mL
Protocol: In Vitro Treatment of Cells with this compound
  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO as described in the "Recommended Solubilization Protocol" and the table above.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in pre-warmed, serum-free or complete cell culture medium to achieve the desired final concentrations for your dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM). Remember to prepare a vehicle control using the same final concentration of DMSO as in your highest this compound concentration.

  • Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: Following incubation, perform your desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo®), apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay), or analysis of ceramide levels.

Signaling Pathways

This compound's mechanism of action is centered on the modulation of sphingolipid metabolism, leading to an increase in ceramide and the subsequent activation of apoptotic signaling.

G cluster_synthesis Sphingomyelin Synthesis & Hydrolysis Cer Ceramide SMS Sphingomyelin Synthase Cer->SMS SM Sphingomyelin SMase Sphingomyelinase SM->SMase PC Phosphatidylcholine PC->SMS DAG Diacylglycerol SMS->SM synthesizes SMS->DAG SMase->Cer hydrolyzes to AD2765_syn This compound AD2765_syn->SMS inhibits AD2765_hyd This compound AD2765_hyd->SMase inhibits G cluster_apoptosis Ceramide-Induced Apoptosis This compound This compound Cer_inc Increased Ceramide This compound->Cer_inc Mito Mitochondrial Stress Cer_inc->Mito induces Casp Caspase Activation Mito->Casp leads to Apoptosis Apoptosis Casp->Apoptosis triggers

References

How to reduce AD2765 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AD2765, with a specific focus on identifying, understanding, and mitigating potential off-target effects to ensure data integrity and therapeutic specificity.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a small molecule inhibitor like this compound binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to several experimental complications, including:

  • Misinterpretation of Results: The observed biological effect may be incorrectly attributed to the inhibition of the primary target when it is, in fact, a consequence of an off-target interaction.[1]

  • Cellular Toxicity: Binding to unintended proteins can disrupt essential cellular pathways, leading to cell death or other toxic outcomes unrelated to the on-target activity of this compound.[1]

  • Poor Clinical Translatability: Promising preclinical results may not be reproducible in clinical settings if the observed efficacy is due to off-target effects that do not manifest in the same way in a whole organism or are associated with unacceptable toxicity.[1]

Minimizing off-target effects is therefore crucial for generating reliable experimental data and for the successful development of safe and effective therapeutics.[1]

Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?

A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects of this compound. This typically involves a combination of computational and experimental validation techniques.

  • Computational Prediction: In silico tools can be used to predict potential off-target interactions of small molecules.[2][3] These methods utilize algorithms based on the chemical structure of the compound to identify potential binding partners among the known proteome.[3]

  • Experimental Validation:

    • Genetic Knockdown/Knockout: Techniques such as CRISPR-Cas9 or siRNA can be used to reduce or eliminate the expression of the intended target of this compound.[1][4] If the administration of this compound still produces the same phenotype in the absence of its primary target, the effect is likely off-target.

    • Control Compounds: Employing a structurally similar but biologically inactive analog of this compound as a negative control can help determine if the observed effects are due to the specific chemical scaffold of the molecule.[1]

    • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the engagement of this compound with its target in intact cells by assessing changes in the thermal stability of the protein upon ligand binding.[1]

Troubleshooting Guide: Mitigating Off-Target Effects of this compound

This guide provides systematic strategies to minimize and troubleshoot potential off-target effects during your experiments with this compound.

Issue 1: Inconsistent or Unexpected Phenotypic Readouts

Unexpected experimental outcomes may be indicative of off-target activities. The following steps can help to clarify the source of these effects.

Experimental Workflow for Investigating Phenotypic Readouts

A Observe Unexpected Phenotype B Titrate this compound to Lowest Effective Concentration A->B G Use Structurally Similar Inactive Control A->G C Perform Genetic Knockdown/Knockout of Primary Target B->C D Phenotype Persists? C->D E Likely Off-Target Effect D->E Yes F Likely On-Target Effect D->F No H Phenotype Observed with Control? G->H H->F No I Potential Scaffold-Related Off-Target Effect H->I Yes cluster_0 Cell Treatment cluster_1 Heating cluster_2 Protein Separation cluster_3 Analysis A Treat cells with this compound or vehicle control B Heat cell lysates across a temperature gradient A->B C Centrifuge to pellet aggregated proteins B->C D Collect supernatant with soluble proteins C->D E Analyze soluble protein levels (e.g., Western Blot) D->E A Design and validate sgRNA for the primary target B Generate target knockout/knockdown cell line A->B C Treat knockout and wild-type cells with this compound B->C D Compare phenotypic response C->D E No response in knockout cells confirms on-target effect D->E F Response in knockout cells indicates off-target effect D->F cluster_0 Growth Factor Signaling cluster_1 Stress Response cluster_2 Cell Fate & Development EGFR EGFR PI3K_AKT PI3K/AKT EGFR->PI3K_AKT MAPK MAPK EGFR->MAPK Autophagy Autophagy PI3K_AKT->Autophagy JNK SAPK/JNK MAPK->JNK p38_MAPK p38 MAPK Oxidative_Stress Oxidative Stress Oxidative_Stress->p38_MAPK Oxidative_Stress->JNK Wnt Wnt/β-catenin Notch Notch

References

Technical Support Center: Optimizing AD2765 Treatment Duration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro treatment duration of AD2765.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for determining the optimal treatment duration for this compound?

A1: Before determining the optimal treatment duration, it is crucial to first establish the optimal concentration of this compound for your specific cell line and assay. Once the EC50 or IC50 value is determined through a dose-response experiment, we recommend starting with a time-course experiment that includes the time point at which the optimal concentration was determined (e.g., 24, 48, or 72 hours) and extending to longer time points to assess long-term effects. A literature search on similar compounds or pathways can provide a good starting point for a relevant time frame.[1]

Q2: How does the mechanism of action of this compound influence the choice of treatment duration?

A2: this compound is a potent and selective inhibitor of the hypothetical "Kinase X" in the "ABC signaling pathway," which is crucial for cell proliferation and survival. The effects of inhibiting this pathway may not be immediate. Therefore, short treatment durations may not be sufficient to observe significant phenotypic changes. It is important to consider the time required for downstream signaling events to be affected and for the cellular response to manifest. Understanding the kinetics of the pathway you are studying is key.

Q3: Should the treatment duration be adjusted for different cell lines?

A3: Yes, absolutely. The optimal treatment duration for this compound can vary significantly between different cell lines. This variability can be due to differences in their proliferation rates, metabolic activity, and the level of dependence on the "ABC signaling pathway." We recommend performing a time-course experiment for each new cell line being tested.

Q4: What are the signs of excessively long treatment duration with this compound?

A4: Excessively long exposure to this compound can lead to secondary effects that may confound your results. These can include:

  • Cell death masking the specific effects of the drug: High levels of cytotoxicity may not be due to the targeted inhibition but rather to general cellular stress.

  • Induction of drug resistance mechanisms: Prolonged exposure can lead to the selection of resistant cell populations.[2]

  • Metabolic exhaustion of the cell culture medium: This can lead to cell stress and death, independent of the drug's effect.

  • Detachment of adherent cells: This can lead to a loss of viable cells and inaccurate measurements.

Q5: Can I use a continuous treatment for my long-term experiments?

A5: For long-term experiments, a continuous treatment regimen can be appropriate, but it is essential to replenish the media with fresh this compound at regular intervals to maintain a stable drug concentration. The stability of this compound in your specific cell culture medium should be considered.[1] Alternatively, intermittent or sequential treatment schedules can be explored to mimic more clinically relevant dosing regimens and to study the development of resistance.[2]

Troubleshooting Guides

Problem Possible Cause Recommended Solution
No significant effect of this compound is observed at any time point. The treatment duration is too short for the biological effect to manifest.Extend the time course of the experiment. Consider time points such as 72, 96, and 120 hours.
The drug concentration is too low.Re-evaluate the dose-response curve to ensure you are using an effective concentration.
The cell line is not dependent on the "ABC signaling pathway."Screen a panel of cell lines to identify a sensitive model.
High variability between replicate wells at later time points. Cell confluence is reached, leading to contact inhibition and altered growth rates.Seed cells at a lower density to ensure they remain in the exponential growth phase throughout the experiment.
Evaporation of media from the outer wells of the plate.Ensure proper humidification of the incubator and consider not using the outer wells of the plate for data collection.
The observed effect of this compound decreases at longer treatment durations. The drug may be unstable in the culture medium over time.Replenish the medium with fresh this compound at regular intervals (e.g., every 48 hours).
The cells are developing resistance to the drug.Consider intermittent dosing schedules or combination therapies to mitigate resistance.[2]

Experimental Protocols

Protocol 1: Determining Optimal Treatment Duration using a Time-Course Viability Assay

This protocol outlines the steps to determine the optimal treatment duration of this compound on a specific cell line using a colorimetric viability assay (e.g., MTT or WST-1).

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Viability assay reagent (e.g., MTT, WST-1)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will not allow them to reach confluency by the end of the experiment.

  • Cell Adhesion: Allow the cells to adhere and resume exponential growth for 24 hours.

  • Drug Treatment: Treat the cells with a predetermined optimal concentration of this compound and a corresponding vehicle control.

  • Time Points: At designated time points (e.g., 24, 48, 72, 96, and 120 hours), add the viability assay reagent to a set of wells for each condition.

  • Incubation: Incubate the plates according to the manufacturer's instructions for the viability assay.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control at each time point and plot cell viability as a function of time. The optimal treatment duration is typically the time point at which the maximal desired effect is observed before significant secondary effects occur.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhesion Allow 24h for Adhesion seed_cells->adhesion treat Treat with this compound and Vehicle adhesion->treat tp1 24h Time Point tp2 48h Time Point tp3 72h Time Point tp4 ... measure1 Add Viability Reagent & Read tp1->measure1 measure2 Add Viability Reagent & Read tp2->measure2 measure3 Add Viability Reagent & Read tp3->measure3 measure4 Add Viability Reagent & Read tp4->measure4 analyze Normalize to Control & Plot measure1->analyze measure2->analyze measure3->analyze measure4->analyze determine Determine Optimal Duration analyze->determine

Caption: Workflow for determining optimal this compound treatment duration.

signaling_pathway receptor Receptor kinase_x Kinase X receptor->kinase_x downstream Downstream Effector kinase_x->downstream response Cellular Response (Proliferation, Survival) downstream->response This compound This compound This compound->kinase_x

Caption: this compound inhibits the hypothetical "ABC signaling pathway".

troubleshooting_logic start No Significant Effect Observed check_duration Is treatment duration long enough? start->check_duration extend_duration Extend Time Course check_duration->extend_duration No check_concentration Is concentration optimal? check_duration->check_concentration Yes end_node Problem Solved extend_duration->end_node reevaluate_dose Re-evaluate Dose-Response check_concentration->reevaluate_dose No check_cell_line Is cell line sensitive? check_concentration->check_cell_line Yes reevaluate_dose->end_node screen_lines Screen Other Cell Lines check_cell_line->screen_lines No check_cell_line->end_node Yes screen_lines->end_node

Caption: Troubleshooting logic for lack of this compound effect.

References

Technical Support Center: Troubleshooting AD2765 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results with the compound AD2765, a putative G Protein-Coupled Bile Acid Receptor 1 (GPBAR1) agonist. This resource provides troubleshooting advice and detailed protocols for common experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing the expected agonistic effect of this compound in our GPBAR1 luciferase reporter assay. What are the potential causes?

A1: Several factors could contribute to a lack of signal in a GPBAR1 luciferase reporter assay. Here is a systematic guide to troubleshooting the issue:

  • Compound-Related Issues:

    • Solubility: this compound may have precipitated out of solution. Visually inspect your compound stocks and final assay dilutions for any signs of precipitation. Consider using a different solvent or a lower concentration range.

    • Stability: The compound may be unstable under your experimental conditions (e.g., temperature, light exposure, repeated freeze-thaw cycles). Prepare fresh dilutions of this compound for each experiment.

    • Purity and Integrity: Verify the purity and integrity of your this compound sample. Degradation or contamination can lead to a loss of activity.

  • Assay System-Related Issues:

    • Cell Health: Ensure that the cells used in the assay are healthy and viable. Poor cell health can lead to reduced signal. Check for signs of stress or contamination under a microscope.

    • Transfection Efficiency: If you are using a transient transfection system, low transfection efficiency of the GPBAR1 receptor and/or the CRE-luciferase reporter plasmid will result in a weak signal. Optimize your transfection protocol.[1]

    • Promoter Strength: The promoter driving the luciferase gene might be too weak.[1]

    • Positive Control: Always include a known GPBAR1 agonist, such as Taurolithocholic acid (TLCA) or BAR501, as a positive control. If the positive control is also not showing a signal, the issue likely lies with the assay system itself.[2]

    • Reagent Quality: Ensure that all assay reagents, including the cell culture medium, transfection reagents, and luciferase substrate, are of high quality and not expired.[1]

  • Experimental Procedure-Related Issues:

    • Incorrect Concentration Range: The concentrations of this compound used may be too low to elicit a response. Perform a dose-response experiment with a wide range of concentrations.

    • Incubation Time: The incubation time with this compound may be too short or too long. Optimize the incubation time based on the specific kinetics of your assay system.

    • Pipetting Errors: Inaccurate pipetting can lead to variability and incorrect results. Ensure your pipettes are calibrated and use careful technique.[1]

Q2: We are observing high background signal in our luciferase reporter assay, making it difficult to detect a specific signal from this compound.

A2: High background can obscure the specific signal from your test compound. Here are some common causes and solutions:

  • Cellular Autofluorescence/Chemiluminescence: Some cell types or media components can produce a background signal. Using white, opaque-walled plates can help to reduce this.[1]

  • Reagent Contamination: Contamination of your reagents can lead to high background. Use fresh, sterile reagents.[1]

  • Constitutive Activity of the Reporter System: The reporter construct may have some level of basal activity in the absence of a specific agonist. This can sometimes be addressed by optimizing the amount of reporter plasmid used in the transfection.

Q3: There is high variability between our replicate wells for the this compound treatment.

  • Uneven Cell Seeding: Ensure that cells are evenly distributed in the wells of your assay plate.

  • Pipetting Inconsistency: As mentioned previously, precise and consistent pipetting is crucial.[1]

  • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in concentration and cell health. To mitigate this, consider not using the outer wells for experimental samples or filling the surrounding empty wells with sterile water or PBS.[3]

  • Inconsistent Incubation Conditions: Ensure uniform temperature and CO2 levels across the entire incubator.

Signaling Pathway and Experimental Workflow

Activation of GPBAR1 by an agonist like this compound is expected to initiate a downstream signaling cascade, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP).[4][5][6][7] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB then binds to cAMP Response Elements (CREs) in the promoter region of target genes, driving their transcription.[2][3] In a CRE-luciferase reporter assay, this leads to the expression of the luciferase enzyme.

GPBAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound (Agonist) GPBAR1 GPBAR1 (TGR5) This compound->GPBAR1 Binds Gs Gαs GPBAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB CRE CRE pCREB->CRE Binds Luciferase Luciferase Gene CRE->Luciferase Drives Expression

Caption: GPBAR1 signaling pathway leading to luciferase expression.

A typical troubleshooting workflow for investigating the lack of an expected effect of this compound in a luciferase reporter assay is outlined below.

Troubleshooting_Workflow Start Start: This compound shows no effect Check_Compound Check Compound: Solubility, Stability, Purity Start->Check_Compound Check_Positive_Control Run Positive Control (e.g., TLCA, BAR501) Check_Compound->Check_Positive_Control Success Problem Solved Check_Compound->Success If problem solved Positive_Control_Works Positive Control Works? Check_Positive_Control->Positive_Control_Works Check_Assay_System Troubleshoot Assay System: Cell Health, Transfection, Reagents Positive_Control_Works->Check_Assay_System No Check_Protocol Review Experimental Protocol: Concentration, Incubation Time Positive_Control_Works->Check_Protocol Yes Check_Assay_System->Check_Positive_Control Check_Assay_System->Success If problem solved Re_evaluate Re-evaluate Hypothesis: Is this compound a GPBAR1 agonist? Check_Protocol->Re_evaluate Check_Protocol->Success If problem solved Re_evaluate->Success If problem persists

Caption: Troubleshooting workflow for unexpected this compound results.

Quantitative Data Summary

The following table summarizes the potency (EC50 values) of several known GPBAR1 agonists in various in vitro assays. This data can be used as a reference to benchmark the expected potency of novel compounds like this compound.

CompoundAssay TypeCell LineEC50 (µM)Reference
Taurolithocholic acid (TLCA)Luciferase ReporterHEK-293T~0.3[8]
Oleanolic AcidcAMP MeasurementRAW 264.7~10[8]
BAR501Luciferase ReporterHEK-2931[9]
Compound 6 (from publication)Luciferase ReporterHEK-293T0.3[2]
Compound 7 (from publication)Luciferase ReporterHEK-293T5.9[10]

Experimental Protocols

GPBAR1 CRE-Luciferase Reporter Gene Assay

This protocol outlines a general procedure for assessing the agonistic activity of this compound on the GPBAR1 receptor using a CRE-luciferase reporter assay in HEK-293T cells.

Materials:

  • HEK-293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • GPBAR1 expression plasmid

  • CRE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Positive control (e.g., TLCA)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK-293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the GPBAR1 expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.[2] An internal control reporter plasmid (e.g., Renilla luciferase) can be included to normalize for transfection efficiency.[2]

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for receptor and reporter expression.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control in serum-free medium. Replace the culture medium with the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the cells with the compounds for a predetermined optimal time (typically 6-24 hours).[3]

  • Cell Lysis: After incubation, remove the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

  • Data Analysis: If a dual-luciferase system is used, normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luminescence values against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

References

Preventing AD2765 degradation in experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of AD2765 in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, potent, and selective small molecule inhibitor of the pro-inflammatory kinase, JNK1. By blocking the JNK1 signaling pathway, this compound is being investigated for its therapeutic potential in various inflammatory diseases and neurodegenerative disorders.

stress Cellular Stress (e.g., Cytokines, ROS) jnkk MKK4/7 stress->jnkk activates jnk1 JNK1 jnkk->jnk1 phosphorylates ap1 c-Jun/AP-1 jnk1->ap1 phosphorylates inflammation Inflammatory Response ap1->inflammation promotes This compound This compound This compound->jnk1 start Prepare 10 mM This compound in DMSO stress_conditions Dilute to 100 µM under different stress conditions start->stress_conditions acid 0.1 M HCl, 60°C stress_conditions->acid base 0.1 M NaOH, 60°C stress_conditions->base oxidation 3% H₂O₂, RT, Dark stress_conditions->oxidation photo pH 7.4 Buffer, Light stress_conditions->photo incubate Incubate for 24 hours acid->incubate base->incubate oxidation->incubate photo->incubate sample Take aliquots at 0, 4, 8, 24 hours incubate->sample analyze Analyze by HPLC sample->analyze interpret Identify and quantify degradants analyze->interpret G start Degradation Observed? check_storage Stock Solution Stored at -80°C in Aliquots? start->check_storage Yes no_degradation Continue Experiment start->no_degradation No check_ph Buffer pH between 6.0 and 7.5? check_storage->check_ph Yes solution_storage Prepare fresh stock solution. Aliquot and store at -80°C. check_storage->solution_storage No check_light Experiment Protected from Light? check_ph->check_light Yes solution_ph Adjust buffer pH to 6.0-7.5. check_ph->solution_ph No solution_light Use amber vials or cover with foil. check_light->solution_light No contact_support Contact Technical Support check_light->contact_support Yes

Technical Support Center: AD2765 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AD2765. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls during animal studies with this compound, a novel therapeutic candidate for Alzheimer's Disease.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the behavioral outcomes of our this compound-treated transgenic mouse models. What could be the cause?

A1: High variability in behavioral tests is a common challenge in preclinical Alzheimer's disease research. Several factors could be contributing to this:

  • Improper Animal Model Selection: Over 95% of Alzheimer's disease cases are sporadic, yet many preclinical studies use familial AD (fAD) models.[1] This mismatch can lead to results that are not representative of the broader patient population. Consider if your chosen model (e.g., APP/PS1, 5xFAD) is the most appropriate for the specific mechanism of this compound.

  • Subtle Experimental Inconsistencies: Minor variations in housing conditions, handling, time of day for testing, and the experience of the experimenter can significantly impact behavioral outcomes.

  • Genetic Drift: Transgenic colonies can experience genetic drift over time, leading to phenotypic changes. It is crucial to regularly re-derive colonies from cryopreserved stocks.

Q2: Why are we not seeing a clear dose-response relationship with this compound in our animal studies?

A2: A lack of a clear dose-response relationship can be perplexing. Here are some potential reasons:

  • Pharmacokinetic Issues: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the selected animal model might be different from what is expected.[2] It's possible that at higher doses, the drug's metabolism is saturated, or it is not effectively crossing the blood-brain barrier.

  • Target Engagement Saturation: The molecular target of this compound might be fully engaged at lower doses, meaning that higher doses will not produce a greater effect.

  • U-shaped Dose-Response: Some compounds exhibit a U-shaped or inverted U-shaped dose-response curve, where the effect is weaker at higher doses. This could be due to off-target effects or the induction of compensatory mechanisms at higher concentrations.

Q3: We observed a potential safety signal in our animal toxicology studies with this compound. How can we determine if this is relevant to humans?

A3: Translating safety signals from animal studies to human risk is a significant challenge in drug development. Animal studies have limitations in predicting all human adverse events.[3]

  • Species-Specific Toxicity: The observed toxicity may be specific to the animal model being used and not translatable to humans. Investigate the metabolic pathways of this compound in the test species and compare them to human pathways.

  • Exaggerated Pharmacology: The toxicity may be an extension of the drug's intended pharmacological effect at high doses. Understanding the mechanism of action of this compound is key to interpreting these findings.

  • Consult Regulatory Guidelines: Refer to guidelines from regulatory bodies like the FDA or EMA for recommendations on how to investigate and interpret preclinical safety findings.

Troubleshooting Guides

Guide 1: Inconsistent Pharmacokinetic (PK) Profile of this compound

Problem: You are observing high inter-animal variability in the plasma and brain concentrations of this compound.

Possible Causes & Solutions:

CauseSolution
Fasting State of Animals Ensure all animals are fasted for a consistent period before dosing, as food can affect drug absorption.
Dosing Technique Improper oral gavage or injection technique can lead to variable dosing. Provide thorough training to all personnel.
Blood Sampling Method The site and method of blood collection can influence results. Standardize the sampling protocol.
Metabolic Differences Individual animal metabolism can vary. Increase the number of animals per group to improve statistical power.

Example Data: Inconsistent vs. Consistent PK Data

Animal IDDose (mg/kg)Cmax (ng/mL) - InconsistentCmax (ng/mL) - Consistent
110150145
21085155
310210160
410120150
Mean ± SD 141.25 ± 53.1 152.5 ± 6.4
Guide 2: Lack of Efficacy in Behavioral Assays

Problem: this compound is not showing the expected improvement in cognitive function in your Alzheimer's disease mouse model.

Troubleshooting Workflow:

G start No Efficacy Observed check_pk Confirm Brain Exposure start->check_pk check_target Verify Target Engagement check_pk->check_target Exposure OK low_exposure Low Brain Penetration check_pk->low_exposure Exposure Low check_model Re-evaluate Animal Model check_target->check_model Engagement OK no_engagement Target Not Modulated check_target->no_engagement No Engagement check_protocol Review Behavioral Protocol check_model->check_protocol Model OK wrong_model Model Lacks Target Pathway check_model->wrong_model Model Inappropriate protocol_issue Protocol Insensitive or Flawed check_protocol->protocol_issue Protocol Issue solution_pk Optimize Formulation or Dose low_exposure->solution_pk solution_target Confirm In Vitro Potency no_engagement->solution_target solution_model Select More Appropriate Model wrong_model->solution_model solution_protocol Refine Behavioral Assay protocol_issue->solution_protocol

Caption: Troubleshooting workflow for lack of efficacy.

Experimental Protocols

Protocol 1: Assessing Brain Penetration of this compound
  • Animals: C57BL/6 mice, 8-10 weeks old.

  • Dosing: Administer this compound via oral gavage at the desired dose. Include a vehicle control group.

  • Sample Collection: At specified time points (e.g., 1, 2, 4, 8 hours post-dose), collect blood via cardiac puncture into EDTA tubes. Immediately after, perfuse the animals with ice-cold saline and harvest the brain.

  • Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue in a suitable buffer.

  • Analysis: Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Calculation: Calculate the brain-to-plasma ratio (Kp) to assess brain penetration.

Protocol 2: Morris Water Maze for Cognitive Assessment
  • Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform is submerged 1 cm below the surface.

  • Acquisition Phase (5 days):

    • Four trials per day for each mouse.

    • Place the mouse in the pool facing the wall at one of four starting positions.

    • Allow the mouse to swim for 60 seconds to find the platform. If it fails, guide it to the platform.

    • Record the time to reach the platform (escape latency) and the path taken.

  • Probe Trial (Day 6):

    • Remove the platform.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Signaling Pathways & Workflows

Hypothetical Signaling Pathway for this compound

cluster_inhibition Inhibition Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Inhibits Neuroprotection Neuroprotection KinaseA->Neuroprotection Promotes Tau Tau Protein KinaseB->Tau Phosphorylates PhosphoTau Phosphorylated Tau

Caption: Proposed mechanism of action for this compound.

General Animal Study Workflow

acclimatization Animal Acclimatization (1-2 weeks) baseline Baseline Behavioral Testing acclimatization->baseline dosing Chronic Dosing (Vehicle vs. This compound) baseline->dosing behavior Post-Dosing Behavioral Testing dosing->behavior tissue Tissue Collection (Brain, Plasma) behavior->tissue analysis Biochemical & Histological Analysis tissue->analysis

References

Technical Support Center: Improving the Bioavailability of AD2765

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation development of AD2765, a hypothetical Biopharmaceutics Classification System (BCS) Class II compound. As a BCS Class II agent, this compound is characterized by high permeability but low aqueous solubility, making bioavailability enhancement a critical step in its development.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for oral administration?

A1: The primary challenge for this compound is its low aqueous solubility.[3] This characteristic is the rate-limiting step for its absorption, potentially leading to low and variable bioavailability.[3] Overcoming this requires formulation strategies that enhance the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal tract.[4]

Q2: Which formulation strategies are most promising for a BCS Class II compound like this compound?

A2: Several strategies are effective for BCS Class II compounds.[4][5] The most common and promising approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[6][7]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[8][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to dissolve this compound in a lipid matrix, which then forms a fine emulsion in the gut, facilitating absorption.[6]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its solubility and dissolution.[7]

Q3: How do I select the best formulation strategy for this compound?

A3: The selection of an optimal formulation strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target product profile.[10] A systematic approach involving preformulation studies to assess solubility in various excipients and polymers is recommended. A decision tree, like the one provided in the diagrams section, can guide this selection process.

Troubleshooting Guides

Issue 1: Low and Variable In Vivo Exposure in Preclinical Species

Possible Cause: Poor dissolution of this compound from the initial formulation in the gastrointestinal tract.

Troubleshooting Steps:

  • Verify Formulation Homogeneity: Ensure the formulation is uniform to rule out inconsistent dosing.[11]

  • Conduct In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate gastrointestinal conditions and identify if the formulation is failing to release the drug effectively.[12]

  • Evaluate Different Formulation Approaches: If dissolution is poor, consider alternative strategies. For example, if a simple suspension was used, progressing to a micronized suspension or an amorphous solid dispersion could significantly improve dissolution.[13]

  • Assess Food Effects: Investigate the impact of food on the absorption of this compound. For some poorly soluble drugs, administration with food can enhance bioavailability.

Issue 2: Promising In Vitro Dissolution but Poor In Vivo Bioavailability

Possible Cause: In vivo precipitation of the supersaturated drug concentration generated by the formulation.

Troubleshooting Steps:

  • Incorporate Precipitation Inhibitors: For amorphous solid dispersions, the inclusion of polymers that can maintain supersaturation and prevent precipitation in the gut is crucial.[9]

  • Refine the Formulation: Adjust the drug-to-polymer ratio in ASDs or the composition of lipid-based formulations to optimize the stability of the dissolved drug in vivo.

  • Conduct Transfer Model Dissolution Studies: Utilize more sophisticated in vitro models that simulate the change in pH from the stomach to the intestine to assess the potential for precipitation.

Issue 3: Difficulty in Preparing a Stable Amorphous Solid Dispersion (ASD) of this compound

Possible Cause: Recrystallization of this compound within the polymer matrix during preparation or storage.

Troubleshooting Steps:

  • Polymer Screening: Screen a variety of polymers with different properties to find one that is more effective at stabilizing the amorphous form of this compound.[14]

  • Optimize Drug Loading: High drug loading can increase the tendency for recrystallization. Experiment with lower drug-to-polymer ratios.

  • Characterize the ASD: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the dispersion and to detect any signs of crystallinity.

  • Control Manufacturing Process Parameters: For spray drying or hot-melt extrusion, carefully control parameters such as temperature, solvent evaporation rate, and cooling rate to ensure the formation of a stable amorphous system.[15]

Data Presentation

Table 1: Solubility of this compound in Various Media

MediumSolubility (µg/mL)
Water< 1
0.1 N HCl (pH 1.2)< 1
Phosphate Buffer (pH 6.8)2.5
Fasted State Simulated Intestinal Fluid (FaSSIF)5.8
Fed State Simulated Intestinal Fluid (FeSSIF)15.2

Table 2: Comparison of Preclinical Pharmacokinetic Parameters of Different this compound Formulations in Rats (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension55 ± 154.0250 ± 70100
Micronized Suspension120 ± 302.0600 ± 150240
Amorphous Solid Dispersion (20% drug load)450 ± 901.52100 ± 400840
Self-Emulsifying Drug Delivery System (SEDDS)600 ± 1201.02800 ± 5501120

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus II - Paddle)
  • Apparatus Setup:

    • Apparatus: USP Apparatus II (Paddle).

    • Dissolution Medium: 900 mL of biorelevant medium (e.g., FaSSIF).

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50 RPM.

  • Procedure:

    • Pre-warm the dissolution medium to 37 °C.

    • Place a single dose of the this compound formulation into each vessel.

    • Start the paddle rotation.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

    • Analyze the filtrate for this compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model:

    • Species: Sprague-Dawley rats (male, 8-10 weeks old).

    • Housing: Standard conditions with a 12-hour light/dark cycle.

    • Fasting: Overnight fast before dosing, with free access to water.[11]

  • Dosing and Sampling:

    • Administer the this compound formulation orally via gavage at the target dose (e.g., 10 mg/kg).

    • Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Process the blood samples to obtain plasma by centrifugation.

    • Store plasma samples at -80 °C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.[16]

Visualizations

BCS_Classification cluster_solubility Solubility High_Sol High Class_I Class I High_Sol->Class_I Class_III Class III High_Sol->Class_III Low_Sol Low Class_II Class II (e.g., this compound) Low_Sol->Class_II Class_IV Class IV Low_Sol->Class_IV High_Perm High High_Perm->Class_I High_Perm->Class_II Low_Perm Low Low_Perm->Class_III Low_Perm->Class_IV

Caption: Biopharmaceutical Classification System (BCS).

Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & In Vivo Testing cluster_3 Phase 4: Finalization Preformulation Preformulation Studies (Solubility, Stability) BCS_Class BCS Classification (this compound = Class II) Preformulation->BCS_Class Strategy_Selection Select Formulation Strategies (ASD, Micronization, Lipid-based) BCS_Class->Strategy_Selection Prototype_Dev Develop Prototype Formulations Strategy_Selection->Prototype_Dev In_Vitro_Screen In Vitro Dissolution Screening Prototype_Dev->In_Vitro_Screen Lead_Formulation Select Lead Formulation In_Vitro_Screen->Lead_Formulation PK_Study Preclinical PK Study Lead_Formulation->PK_Study Data_Analysis Analyze PK Data PK_Study->Data_Analysis Final_Formulation Final Formulation Selection Data_Analysis->Final_Formulation

Caption: Formulation Development Workflow for this compound.

Bioavailability_Enhancement_Decision_Tree Start Start: Low Bioavailability of this compound Solubility_Limited Is Absorption Solubility-Limited? Start->Solubility_Limited Thermal_Stability Is this compound Thermally Stable? Solubility_Limited->Thermal_Stability Yes Lipid_Solubility Is this compound Soluble in Lipids? Solubility_Limited->Lipid_Solubility Yes Other Consider Other Strategies (e.g., Cyclodextrin Complexation) Solubility_Limited->Other No HME Strategy: Hot-Melt Extrusion (ASD) Thermal_Stability->HME Yes Spray_Dry Strategy: Spray Drying (ASD) Thermal_Stability->Spray_Dry No Micronization Strategy: Particle Size Reduction (Micronization/Nanonization) Lipid_Solubility->Micronization No Lipid_Based Strategy: Lipid-Based Formulation (SEDDS) Lipid_Solubility->Lipid_Based Yes

Caption: Decision Tree for Bioavailability Enhancement.

References

Technical Support Center: Troubleshooting [Cell Line] Cytotoxicity Induced by Test Compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering issues with in vitro cytotoxicity experiments involving a test compound in a specific cell line. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common problems and provide actionable solutions.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results

High variability between replicate wells or experiments can obscure the true effect of the test compound.

Possible Causes & Solutions

Possible CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension gently and frequently during plating to prevent settling. Calibrate pipettes regularly and use a consistent pipetting technique.[1][2]
Uneven Compound Distribution After adding the test compound, mix the plate gently by tapping or using a plate shaker to ensure even distribution in the wells. Avoid forceful pipetting that can detach cells.[1]
Edge Effects Evaporation from wells on the edge of the plate can concentrate the test compound and media components. To mitigate this, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile water or media.[3]
Bubbles in Wells Bubbles can interfere with optical readings in colorimetric or fluorometric assays. Be careful to avoid introducing bubbles during pipetting. If bubbles are present, they can be removed with a sterile pipette tip.[1][2]
Cell Clumping Ensure complete dissociation of cells during harvesting and resuspension to avoid clumps, which lead to uneven cell numbers per well.
Problem 2: High Background Signal in Control Wells

Elevated background signals in untreated or vehicle control wells can mask the cytotoxic effects of the test compound.

Possible Causes & Solutions

Possible CauseRecommended Solution
Media Component Interference Phenol red in culture medium can interfere with the absorbance readings of some colorimetric assays (e.g., MTT). Use phenol red-free medium during the assay incubation period.[1][4] Components in serum may also react with assay reagents; consider reducing the serum concentration or using a serum-free medium during the assay.[4]
Microbial Contamination Bacterial or fungal contamination can affect cell health and interfere with assay reagents. Regularly inspect cultures for signs of contamination and maintain aseptic technique.[4]
Solvent-Induced Cytotoxicity The solvent used to dissolve the test compound (e.g., DMSO) may be toxic to cells at higher concentrations. Keep the final solvent concentration consistent across all wells and typically below 0.5% to avoid solvent-induced cytotoxicity.[5] Run a vehicle-only control to assess solvent toxicity.
Suboptimal Cell Health Unhealthy or stressed cells in control wells can lead to higher background cell death. Ensure cells are in the logarithmic growth phase, not over-confluent, and are handled gently during experimental procedures.[4]
Problem 3: Inconsistent or Unexpected Dose-Response

The observed cytotoxicity does not follow a typical dose-dependent pattern.

Possible Causes & Solutions

Possible CauseRecommended Solution
Compound Solubility Issues The test compound may precipitate at higher concentrations in the culture medium. Visually inspect the wells for any signs of precipitation. Determine the solubility limit of your compound in the culture medium and adjust the concentration range accordingly.[4]
Incorrect Drug Dilutions Double-check all calculations and pipetting steps for the serial dilutions of the test compound. Prepare fresh dilutions for each experiment to ensure accuracy.
Assay Time Point The chosen incubation time may be too short or too long to observe a clear dose-response. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and compound.[5]
Cell Line Specific Resistance The chosen cell line may have intrinsic or acquired resistance mechanisms to the test compound. Consider using a different cell line or investigating the potential resistance pathways.
Compound-Assay Interference The test compound may directly interfere with the assay chemistry. For example, it could inhibit the LDH enzyme in an LDH assay or reduce the MTT reagent.[4] To test for this, add the compound to the positive control (lysed cells for LDH assay) and check for a reduced signal.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal cell seeding density for my cytotoxicity assay? A1: The optimal cell density depends on the proliferation rate of your cell line and the duration of the assay. It is crucial to perform a cell titration experiment to determine the density that allows for logarithmic growth throughout the experiment and provides a linear and reproducible assay signal.[5][6] Too few cells will result in a low signal, while too many can lead to over-confluency and nutrient depletion, affecting cell health and the assay outcome.[4]

Q2: My untreated control cells are dying. What could be the cause? A2: This could be due to several factors including suboptimal culture conditions (e.g., incorrect CO2, temperature, or humidity), contamination, high passage number leading to senescence, or stress from handling procedures like forceful pipetting.[4][6] Always ensure your cells are healthy and handled gently.

Q3: The results from my cytotoxicity assay are not reproducible between experiments. What should I check? A3: Lack of inter-experiment reproducibility often points to variability in cell culture conditions, reagent preparation, or experimental timing.[4] Use cells at a consistent passage number and confluency, prepare fresh reagents whenever possible, and ensure that incubation times are kept consistent between experiments.[4]

Q4: Microscopy shows significant cell death, but my viability assay (e.g., MTT) shows high viability. Why? A4: This discrepancy can occur if the test compound interferes with the assay. For instance, some compounds can reduce the MTT reagent, leading to a false-positive signal for viability.[4] It is always recommended to confirm assay results with a secondary, mechanistically different assay (e.g., an LDH release assay or direct cell counting with a viability dye like trypan blue).

Q5: What is the difference between cytotoxicity and cytostatic effects, and how can I distinguish between them? A5: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without necessarily killing the cells. To distinguish between these, you can monitor the total cell number over the course of the experiment.[3] A decrease in cell number compared to the initial seeding density suggests cytotoxicity, whereas a plateau in cell number (while untreated controls continue to proliferate) indicates a cytostatic effect.[3]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This assay measures cell viability based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • 96-well flat-bottom plates

  • Test compound and vehicle control

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • 96-well flat-bottom plates

  • Test compound and vehicle control

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (positive control)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by adding lysis buffer to a set of wells 45 minutes before the end of the incubation period.

  • Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis A Optimize Cell Seeding Density B Prepare Test Compound Serial Dilutions A->B E Treat Cells with Test Compound B->E C Seed Cells in 96-Well Plate D Incubate for 24h (Cell Attachment) C->D D->E F Incubate for Desired Time (e.g., 24-72h) E->F G Perform Cytotoxicity Assay (e.g., MTT or LDH) F->G H Measure Signal (Absorbance/Fluorescence) G->H I Data Analysis: Calculate % Viability/ Cytotoxicity H->I Troubleshooting_Logic cluster_var Check for Variability cluster_bg Check for High Background cluster_dose Check Dose-Response Start Inconsistent Results? Var_Check1 Review Cell Seeding Technique Start->Var_Check1 High Variability BG_Check1 Test for Media/ Serum Interference Start->BG_Check1 High Background Dose_Check1 Verify Compound Solubility Start->Dose_Check1 Poor Dose- Response Var_Check2 Ensure Even Compound Distribution Var_Check1->Var_Check2 Var_Check3 Check for Edge Effects Var_Check2->Var_Check3 End Consistent Results Var_Check3->End BG_Check2 Screen for Contamination BG_Check1->BG_Check2 BG_Check3 Evaluate Solvent Toxicity BG_Check2->BG_Check3 BG_Check3->End Dose_Check2 Confirm Dilution Accuracy Dose_Check1->Dose_Check2 Dose_Check3 Optimize Assay Time Point Dose_Check2->Dose_Check3 Dose_Check3->End

References

How to minimize AD2765 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing batch-to-batch variability when working with the selective kinase inhibitor, AD2765.

Troubleshooting Guide

Q1: We are observing a significant difference in the potency (IC50) of this compound between two recently purchased batches. What could be the cause?

A1: Discrepancies in potency between batches of this compound can stem from several factors. The most common causes include variations in purity, the presence of different salt forms, or variations in the crystalline structure (polymorphism).[1] We recommend performing an in-house quality control check on the new batch before use. Please refer to the "Quality Control Protocols" section for detailed instructions on how to perform these checks.

Q2: Our recent experiments with a new batch of this compound are showing unexpected off-target effects that were not observed with previous batches. Why is this happening?

A2: Unexpected off-target effects are often due to the presence of impurities or contaminants in a specific batch.[1] These can include residual solvents from synthesis, byproducts, or degradants. We strongly advise performing a purity analysis via HPLC/UPLC and considering a screen for common contaminants.

Q3: We are seeing inconsistent results in our cell-based assays even with the same batch of this compound. What could be the issue?

A3: Inconsistent results with the same batch may point to issues with compound handling and preparation or variability in the biological system itself. Ensure consistent stock solution preparation, storage, and handling procedures. Biological variability can arise from differences in cell passage number, cell density, and serum lot used in the culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in DMSO at concentrations up to 100 mM. For aqueous buffers, the solubility is significantly lower. We recommend preparing a concentrated stock solution in DMSO and then diluting it in your aqueous experimental medium.

Q2: How should I store this compound?

A2: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Q3: What are the Critical Quality Attributes (CQAs) for this compound?

A3: The key CQAs for this compound are purity, identity, potency, and solubility. Consistent monitoring of these attributes is crucial for ensuring reproducible experimental outcomes.[2]

Quantitative Data Summary

The following table summarizes the quality control data for three different batches of this compound.

Batch NumberPurity (by HPLC)Identity (by Mass Spec)Potency (IC50 in nM)Solubility (in PBS at 10 µM)
This compound-00199.8%Confirmed5.298%
This compound-00298.5%Confirmed8.195%
This compound-00399.9%Confirmed4.999%

Experimental Protocols

Protocol: In-house Purity and Identity Verification of this compound using HPLC-MS

  • Objective: To verify the purity and identity of a new batch of this compound.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid

    • HPLC system with a C18 column

    • Mass spectrometer

  • Method:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Prepare a 10 µg/mL working solution by diluting the stock solution in a 50:50 mixture of acetonitrile and water.

    • Set up the HPLC method with a suitable gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Inject 10 µL of the working solution into the HPLC system.

    • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

    • The purity is calculated based on the area of the main peak relative to the total peak area.

    • The eluent from the HPLC is introduced into the mass spectrometer to confirm the molecular weight of the main peak corresponds to that of this compound.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the hypothetical signaling pathway inhibited by this compound.

AD2765_Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor This compound This compound This compound->KinaseB GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Hypothetical signaling pathway inhibited by this compound.

The following diagram illustrates a troubleshooting workflow for addressing batch-to-batch variability.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound Verify Compound QC Data (Purity, Identity, Potency) Start->Check_Compound Check_Handling Review Compound Handling & Preparation Start->Check_Handling Check_Assay Examine Assay Parameters Start->Check_Assay QC_Pass QC Data Consistent? Check_Compound->QC_Pass Handling_Pass Handling Consistent? Check_Handling->Handling_Pass Assay_Pass Assay Consistent? Check_Assay->Assay_Pass QC_Pass->Handling_Pass Yes Contact_Support Contact Technical Support QC_Pass->Contact_Support No Handling_Pass->Assay_Pass Yes Revise_Handling Revise Handling Protocol Handling_Pass->Revise_Handling No Revise_Assay Revise Assay Protocol Assay_Pass->Revise_Assay No Root_Cause_Identified Root Cause Identified Assay_Pass->Root_Cause_Identified Yes Revise_Handling->Root_Cause_Identified Revise_Assay->Root_Cause_Identified

Troubleshooting workflow for batch-to-batch variability.

References

Refining AD2765 dosage for optimal therapeutic window

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AD2765, a potent and selective small molecule inhibitor of the MDM2-p53 interaction. This resource provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing their experiments and interpreting their results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor that targets the E3 ubiquitin ligase MDM2.[1][2] Under normal physiological conditions, MDM2 negatively regulates the p53 tumor suppressor protein by binding to it and targeting it for proteasomal degradation.[3][4] In many cancers where the TP53 gene is not mutated (wild-type), MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions.[1][5] this compound works by binding to the p53-binding pocket of MDM2, thereby blocking the MDM2-p53 interaction.[1][2] This inhibition stabilizes and activates p53, allowing it to accumulate in the nucleus, transactivate its target genes, and induce downstream effects such as cell cycle arrest, apoptosis, and senescence in cancer cells.[1][6]

Q2: In which cell lines is this compound expected to be most effective?

A2: The antitumor activity of this compound is primarily dependent on the presence of wild-type p53.[3] Therefore, it is expected to be most effective in cancer cell lines that harbor wild-type TP53. Cell lines with mutated or deleted TP53 are likely to be resistant to this compound's cytotoxic effects.[3][5] The efficacy of this compound may also be enhanced in cell lines with MDM2 gene amplification or protein overexpression.

Q3: What is a typical starting concentration for in vitro experiments?

A3: For initial in vitro experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line. Based on preclinical studies of similar MDM2 inhibitors, a starting range of 10 nM to 10 µM is advisable for cell viability assays.[7] For mechanistic studies, such as Western blotting for p53 and its target genes, concentrations ranging from 100 nM to 1 µM have been shown to be effective.

Q4: What are the known off-target effects or toxicities associated with MDM2 inhibitors like this compound?

A4: A primary on-target toxicity associated with MDM2 inhibitors is hematological, particularly thrombocytopenia (a decrease in platelets).[3][8][9] This is because p53 activation can affect the proliferation and survival of hematopoietic progenitor cells.[3] Other reported side effects in clinical trials of MDM2 inhibitors include nausea, fatigue, and anemia.[8][9] In preclinical models, careful monitoring of animal weight and overall health is crucial.[10]

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Suggested Solution
No significant decrease in cell viability in a p53 wild-type cell line. 1. Suboptimal drug concentration. 2. Incorrect p53 status of the cell line. 3. Drug instability. 4. Overexpression of MDMX.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). 2. Verify the TP53 gene status of your cell line through sequencing. 3. Prepare fresh drug solutions for each experiment from a new powder stock if possible. 4. MDMX is a homolog of MDM2 that can also inhibit p53 but is not targeted by all MDM2 inhibitors. Consider testing for MDMX expression levels.
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Inconsistent drug preparation. 3. Variation in incubation time.1. Use cells within a consistent and narrow passage number range for all experiments. 2. Ensure the drug is fully dissolved and use a consistent dilution method. 3. Standardize all incubation times precisely.
Unexpected cell death in p53-mutant (control) cell line. 1. Off-target effects at high concentrations. 2. p53-independent activity of the compound.1. Lower the concentration of this compound to a range where it is selective for p53 wild-type cells. 2. Investigate potential p53-independent mechanisms, although this is less common for this class of drugs.
In Vivo Experiments
Issue Possible Cause Suggested Solution
Lack of tumor growth inhibition in a xenograft model with p53 wild-type tumors. 1. Insufficient drug exposure. 2. Poor bioavailability. 3. Rapid drug metabolism. 4. Development of resistance.1. Increase the dosage or dosing frequency, guided by tolerability studies.[11] 2. Perform pharmacokinetic (PK) studies to assess drug levels in plasma and tumor tissue. 3. Analyze drug metabolism in the animal model being used.[12] 4. Acquired mutations in the TP53 gene can lead to resistance.[5] Consider analyzing tumor samples post-treatment.
Significant toxicity observed in animals (e.g., weight loss, lethargy). 1. Dosage is too high. 2. On-target toxicity in normal tissues. 3. Formulation issues.1. Reduce the dosage and/or dosing frequency.[8] 2. Monitor for hematological toxicities (e.g., thrombocytopenia) through blood analysis. Consider intermittent dosing schedules.[8][11] 3. Ensure the vehicle is well-tolerated and the drug is properly formulated.

Data Presentation

Table 1: Preclinical Dosage Ranges for Representative MDM2 Inhibitors

Compound In Vitro Assay Cell Line Effective Concentration In Vivo Model Effective Dosage Reference
Nutlin-3Cell Growth InhibitionSJSA-1, HCT116, RKO1-2 µM (IC50)SJSA-1 Xenograft200 mg/kg, orally, twice daily[3]
RG7388Apoptosis InductionSJSA-1300 nM - 1.8 µMSJSA-1 XenograftNot specified, but lower than RG7112[13]
SP141Cell ProliferationPancreatic Cancer Lines<0.5 µM (IC50)Panc-1 Xenograft40 mg/kg/day, i.p.[10]
JN-122Cell ProliferationRKO, U2-OS10.8 - 43.2 nM (IC50)MOLM-13 Xenograft25-100 mg/kg, p.o.[12]
HDM201Apoptosis InductionVariousDose-dependentNot specifiedNot specified[14]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for p53 and p21 Induction
  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 8, 16, or 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

AD2765_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53_active Active p53 p21_gene p21 Gene p53_active->p21_gene Transcription PUMA_gene PUMA Gene p53_active->PUMA_gene Transcription MDM2_gene MDM2 Gene p53_active->MDM2_gene Transcription p21_protein p21 Protein p21_gene->p21_protein Translation PUMA_protein PUMA Protein PUMA_gene->PUMA_protein Translation This compound This compound MDM2 MDM2 This compound->MDM2 Inhibits p53 p53 MDM2->p53 Binds to & Targets for Degradation p53->p53_active Stabilization & Activation Proteasome Proteasome p53->Proteasome Degradation Cell Cycle Arrest Cell Cycle Arrest p21_protein->Cell Cycle Arrest Apoptosis Apoptosis PUMA_protein->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Select p53 WT Cell Line dose_response Dose-Response (MTT) cell_culture->dose_response mechanistic_assays Mechanistic Assays (Western Blot, qPCR) dose_response->mechanistic_assays Determine IC50 animal_model Establish Xenograft Model mechanistic_assays->animal_model Promising Results tolerability Maximum Tolerated Dose Study animal_model->tolerability efficacy Efficacy Study tolerability->efficacy Determine Optimal Dose pk_pd PK/PD Analysis efficacy->pk_pd

Caption: General experimental workflow for this compound.

References

Validation & Comparative

Comparative Efficacy Analysis: AD2765 versus LCL521 in Modulating Ceramide-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of AD2765 and a competitor compound, LCL521, both of which function by increasing intracellular ceramide levels to induce apoptosis in cancer cells. The information is compiled from publicly available research data to assist researchers in making informed decisions for their discovery and development programs.

Introduction to Ceramide-Targeting Cancer Therapeutics

Ceramide is a bioactive sphingolipid that plays a crucial role in regulating cellular processes, including apoptosis, cell cycle arrest, and senescence. In many cancer cells, the metabolic pathways of ceramide are dysregulated, leading to lower levels of this pro-apoptotic lipid and contributing to tumor survival and chemoresistance. Consequently, therapeutic strategies aimed at increasing intracellular ceramide concentrations represent a promising avenue for cancer treatment.

This compound is a novel thiourea derivative of sphingomyelin. Its mechanism of action involves the inhibition of both sphingomyelin hydrolysis and synthesis. This dual inhibition leads to an accumulation of ceramide, ultimately triggering cell death.

LCL521 is a lysosomotropic prodrug of the acid ceramidase (ACDase) inhibitor, B13. By targeting the lysosome, LCL521 delivers its active compound, B13, to the site of acid ceramidase activity. Inhibition of ACDase prevents the breakdown of ceramide into sphingosine, thereby increasing intracellular ceramide levels and promoting apoptosis.

Comparative Efficacy Data

While direct head-to-head studies comparing the efficacy of this compound and LCL521 are not currently available in the public domain, an indirect comparison can be made based on their effects on the human breast adenocarcinoma cell line, MCF-7, a well-established model in cancer research. The following table summarizes the available cytotoxicity data for LCL521 and its active form, B13, in MCF-7 cells.

CompoundTargetAssayCell LineEfficacy (IC50)Citation
LCL521 Acid Ceramidase (prodrug)MTT Assay (48h)MCF-7Not explicitly stated, but showed improved cytotoxicity over B13[1]
B13 Acid CeramidaseMTT Assay (48h)MCF-7Not explicitly stated, but less effective than LCL521[1]

Note on this compound Data: As of the latest literature review, specific IC50 values for this compound in MCF-7 cells from comparable assays were not found in publicly accessible databases. Initial characterization studies confirm its ability to increase ceramide and induce cell death, but quantitative efficacy data for a direct comparison is pending further publication.

Signaling Pathway and Experimental Workflow

To understand the context of these compounds' actions, the following diagrams illustrate the ceramide-mediated apoptosis pathway and a typical experimental workflow for assessing cell viability.

G cluster_0 Cell Membrane cluster_1 Lysosome cluster_2 Cytoplasm This compound This compound ASM/nSMase Acid/Neutral Sphingomyelinase This compound->ASM/nSMase Inhibits LCL521 (uptake) LCL521 (Cellular Uptake) LCL521 LCL521 -> B13 LCL521 (uptake)->LCL521 Sphingomyelin Sphingomyelin Ceramide_accumulation Ceramide (Accumulation) ASM/nSMase->Ceramide_accumulation Hydrolyzes Sphingomyelin to ACDase Acid Ceramidase LCL521->ACDase Inhibits Ceramide_degradation Ceramide Sphingosine Sphingosine Ceramide_degradation->Sphingosine Degraded by ACDase to Downstream_Effectors Downstream Effectors (e.g., PP2A, Cathepsins) Ceramide_accumulation->Downstream_Effectors Activates Mitochondria Mitochondria Downstream_Effectors->Mitochondria Induces Mitochondrial Outer Membrane Permeabilization Apoptosis Apoptosis Mitochondria->Apoptosis Release of Cytochrome c

Caption: Ceramide-Mediated Apoptosis Pathway.

G cluster_workflow Experimental Workflow: Cell Viability Assay Start Start Seed_Cells Seed MCF-7 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with varying concentrations of This compound or LCL521 Incubate_24h->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT reagent to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT-based cell viability assay.

Experimental Protocols

Cell Culture

MCF-7 human breast adenocarcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay
  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or LCL521) or vehicle control (DMSO).

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]

Cell Cycle Analysis
  • Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with the test compound at various concentrations for 24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with ice-cold PBS.

  • Fixation: Cells are fixed in 70% ethanol at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.[1]

Discussion and Conclusion

Both this compound and LCL521 represent promising strategies for cancer therapy by targeting the sphingolipid pathway to increase pro-apoptotic ceramide. This compound acts upstream by preventing the breakdown of sphingomyelin, while LCL521 acts downstream by preventing the degradation of ceramide.

The available data on LCL521 in MCF-7 cells demonstrates its efficacy in inhibiting cell proliferation, with the prodrug showing enhanced activity compared to its active metabolite B13, likely due to improved lysosomal targeting.[1] While quantitative data for a direct comparison with this compound is not yet available, the distinct mechanisms of action of these two compounds may offer different therapeutic advantages and potential for combination therapies.

Further research, including direct comparative studies in various cancer models, is warranted to fully elucidate the relative efficacy and potential clinical applications of this compound and LCL521. The experimental protocols provided in this guide can serve as a foundation for such comparative investigations.

References

Validating the On-Target Effects of AD2765: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the on-target effects of a novel therapeutic candidate is a critical step in preclinical development. This guide provides a comparative framework for validating the on-target effects of AD2765, a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR), against other established EGFR inhibitors.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various cancers, making it a prime therapeutic target.[2][3] This guide outlines key experiments to confirm that this compound directly engages and inhibits EGFR within a cellular context, presenting comparative data for the well-characterized EGFR inhibitors Gefitinib, Erlotinib, and Lapatinib.

Comparative Analysis of EGFR Inhibitor Potency

To objectively assess the efficacy of this compound, its performance in key validation assays should be compared against established EGFR inhibitors. The following tables summarize typical inhibitory concentrations (IC50) for Gefitinib, Erlotinib, and Lapatinib in biochemical and cellular assays. The data for "this compound" is presented as a template for researchers to populate with their experimental findings.

Table 1: Biochemical Assay - EGFR Kinase Inhibition

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of the purified EGFR kinase domain.[4]

CompoundTargetAssay TypeIC50 (nM)
This compound EGFR (Wild-Type) Luminescence-based Kinase Assay [Insert Data]
GefitinibEGFR (Wild-Type)Kinase Assay~20-80
ErlotinibEGFR (Wild-Type)Kinase Assay~2
LapatinibEGFR (Wild-Type)Kinase Assay~10.8

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a representative summary from multiple sources.[5][6][7]

Table 2: Cellular Assay - Inhibition of EGFR Phosphorylation

This assay directly measures the ability of the inhibitor to block the autophosphorylation of EGFR in response to its ligand, Epidermal Growth Factor (EGF), in a cellular environment.[8]

CompoundCell LineAssay TypeIC50 (nM)
This compound A431 (EGFR overexpressing) Western Blot [Insert Data]
GefitinibA431Western Blot~100-500
ErlotinibA431Western Blot~50-200
LapatinibA431Western Blot~200-1000

Table 3: Cellular Assay - Cell Proliferation

This assay determines the inhibitor's effect on the growth and viability of cancer cell lines that are dependent on EGFR signaling.[8]

CompoundCell LineAssay TypeGI50 (µM)
This compound A431 (EGFR overexpressing) CellTiter-Glo® [Insert Data]
GefitinibA431Proliferation Assay~0.1-1
ErlotinibA431Proliferation Assay~0.5-5
LapatinibA431Proliferation Assay~1-10

Key Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to the validation process. Below are methodologies for the key experiments cited in this guide.

Experimental Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant EGFR enzyme. This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9][10]

Materials:

  • Recombinant human EGFR enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[10]

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound and control inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well white opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO.

  • Kinase Reaction Setup:

    • Add kinase buffer to the wells of a 96-well plate.

    • Add the serially diluted compounds to the respective wells. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background luminescence.

    • Add the EGFR enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[9]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Protocol 2: Western Blot for EGFR Phosphorylation

Objective: To quantify the inhibition of EGF-induced EGFR phosphorylation by this compound in a cellular context.[2][11]

Materials:

  • A431 cells (or another suitable EGFR-overexpressing cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173) and anti-total-EGFR[12]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.[8]

    • Pre-treat the cells with varying concentrations of this compound or control inhibitors for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C to induce EGFR phosphorylation.[13]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Re-probing: Strip the membrane and re-probe with an anti-total-EGFR antibody to normalize for protein loading.[11]

  • Data Analysis: Quantify the band intensities for phospho-EGFR and total EGFR. Calculate the ratio of phospho-EGFR to total EGFR for each treatment condition and determine the IC50 for inhibition of phosphorylation.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of this compound binding to EGFR in intact cells by measuring the thermal stabilization of the target protein.[14][15]

Materials:

  • Cell line expressing EGFR

  • This compound and DMSO control

  • PBS

  • Lysis buffer without detergents

  • PCR tubes and thermal cycler

  • Centrifuge

  • Western blot reagents (as described above)

Procedure:

  • Cell Treatment: Treat intact cells with this compound or DMSO for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble EGFR by Western blotting.

  • Data Analysis: Plot the amount of soluble EGFR as a function of temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures can aid in the interpretation of results.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF Ligand EGF->EGFR Binding & Dimerization RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT->Gene_Expression This compound This compound (Inhibitor) This compound->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Plating Plate A431 Cells Serum_Starvation Serum Starve Cell_Plating->Serum_Starvation Inhibitor_Treatment Treat with this compound Serum_Starvation->Inhibitor_Treatment EGF_Stimulation Stimulate with EGF Inhibitor_Treatment->EGF_Stimulation Cell_Lysis Lyse Cells EGF_Stimulation->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-EGFR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantify_Bands Quantify Bands Detection->Quantify_Bands Normalize Normalize to Total EGFR Quantify_Bands->Normalize IC50_Calc Calculate IC50 Normalize->IC50_Calc

Caption: Experimental workflow for validating this compound's on-target effect on EGFR phosphorylation.

References

A Comparative Analysis of Osimertinib (AD2765) versus Standard-of-Care Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the third-generation EGFR tyrosine kinase inhibitor (TKI) Osimertinib, herein referred to as AD2765 for the purpose of this guide, and the first-generation EGFR TKI Gefitinib, the standard-of-care treatment for patients with epidermal growth factor receptor (EGFR)-mutated non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by clinical trial data and detailed experimental methodologies.

Executive Summary

This compound (Osimertinib) has demonstrated superior efficacy and a different safety profile compared to standard-of-care first-generation EGFR-TKIs like Gefitinib in the first-line treatment of EGFR-mutated advanced NSCLC. Notably, this compound is effective against the T790M resistance mutation, a common mechanism of acquired resistance to first-generation EGFR-TKIs. This guide will delve into the comparative clinical data, the methodologies of the pivotal clinical trials, and the underlying signaling pathways.

Data Presentation: Efficacy and Safety

The following tables summarize the key quantitative data from the FLAURA pivotal trial, which compared Osimertinib (this compound) with standard-of-care (Gefitinib or Erlotinib) in patients with previously untreated, EGFR-mutated advanced NSCLC.

Table 1: Comparative Efficacy Data (FLAURA Trial)
EndpointThis compound (Osimertinib)Standard of Care (Gefitinib or Erlotinib)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)18.9 months10.2 months0.46 (0.37-0.57)<0.001
Median Overall Survival (OS)38.6 months31.8 months0.80 (0.64-1.00)0.046
Objective Response Rate (ORR)80%76%-0.24
Median Duration of Response17.2 months8.5 months--
Table 2: Comparative Safety Data (Adverse Events of Grade 3 or Higher)
Adverse EventThis compound (Osimertinib) (n=279)Standard of Care (Gefitinib or Erlotinib) (n=277)
Any Adverse Event 34% 45%
Rash or Acne1%7%
Diarrhea2%2%
Dry Skin<1%2%
Stomatitis1%2%
Paronychia<1%2%
Decreased Appetite2%1%
Interstitial Lung Disease<1%<1%
QT Prolongation<1%<1%
ALT Increased1%7%
AST Increased<1%4%

Experimental Protocols

The data presented above was primarily derived from the FLAURA trial, a Phase 3, randomized, double-blind, multicenter study.

Study Design:

  • Population: Patients with previously untreated, locally advanced or metastatic NSCLC with a confirmed EGFR mutation (exon 19 deletion or L858R).

  • Randomization: Patients were randomized in a 1:1 ratio to receive either this compound (Osimertinib) at a dose of 80 mg once daily or standard-of-care (Gefitinib 250 mg once daily or Erlotinib 150 mg once daily).

  • Blinding: The study was double-blinded, with patients and investigators unaware of the treatment assignment.

  • Primary Endpoint: The primary endpoint was Progression-Free Survival (PFS), as assessed by the investigator.

  • Secondary Endpoints: Key secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, and safety.

  • Assessments: Tumor assessments were performed at baseline, every 6 weeks for the first 18 months, and every 12 weeks thereafter until objective disease progression. Safety was assessed by monitoring adverse events, laboratory tests, vital signs, and electrocardiograms.

Mandatory Visualization

Signaling Pathways

The diagrams below illustrate the EGFR signaling pathway and the mechanisms of action of Gefitinib and this compound (Osimertinib), highlighting the key difference in their activity against the T790M resistance mutation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR ATP ATP EGFR->ATP Activates Tyrosine Kinase RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds ADP ADP ATP->ADP Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

TKI_Mechanism cluster_gefitinib Standard of Care (Gefitinib) cluster_this compound This compound (Osimertinib) EGFR_WT EGFR (Exon 19 del / L858R) Proliferation_G Proliferation Blocked EGFR_WT->Proliferation_G Gefitinib Gefitinib Gefitinib->EGFR_WT Inhibits EGFR_T790M EGFR with T790M Resistance Mutation Gefitinib->EGFR_T790M Ineffective Proliferation_T790M Proliferation Continues EGFR_T790M->Proliferation_T790M EGFR_WT_O EGFR (Exon 19 del / L858R) Proliferation_O Proliferation Blocked EGFR_WT_O->Proliferation_O Osimertinib This compound (Osimertinib) Osimertinib->EGFR_WT_O Inhibits EGFR_T790M_O EGFR with T790M Resistance Mutation Osimertinib->EGFR_T790M_O Inhibits Proliferation_T790M_O Proliferation Blocked EGFR_T790M_O->Proliferation_T790M_O

Caption: Comparative mechanism of action of Gefitinib and this compound (Osimertinib).

Experimental Workflow

FLAURA_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms (Double-Blind) cluster_followup Follow-up & Analysis Patient_Pool Untreated Advanced NSCLC EGFR+ (Ex19del or L858R) Randomize Randomization Patient_Pool->Randomize Arm_A Arm A: This compound (Osimertinib) 80 mg once daily Randomize->Arm_A Arm_B Arm B: Standard of Care (Gefitinib or Erlotinib) Randomize->Arm_B Tumor_Assess Tumor Assessment (every 6-12 weeks) Arm_A->Tumor_Assess Arm_B->Tumor_Assess Endpoints Primary Endpoint: PFS Secondary Endpoints: OS, ORR, Safety Tumor_Assess->Endpoints

Caption: Workflow of the FLAURA pivotal clinical trial.

Unveiling the Double-Edged Sword of AD2765: A Comparative Analysis of a Novel Sphingomyelin Metabolism Inhibitor in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – In the intricate landscape of cancer therapeutics, the modulation of sphingolipid metabolism has emerged as a promising strategy. A novel thiourea derivative of sphingomyelin, AD2765, has been identified as a potent inhibitor of both sphingomyelin hydrolysis and synthesis. This dual action leads to an accumulation of the pro-apoptotic molecule ceramide, ultimately triggering cell death. This guide provides a comprehensive cross-validation of this compound's activity in various cell lines, comparing its performance with other agents that target the sphingomyelin pathway and detailing the experimental protocols that underpin these findings.

Mechanism of Action: A Dual Blockade Leading to Ceramide-Induced Apoptosis

This compound distinguishes itself by simultaneously inhibiting two key enzymes in sphingomyelin metabolism: sphingomyelinase, which breaks down sphingomyelin into ceramide, and sphingomyelin synthase, which synthesizes sphingomyelin from ceramide.[1] This dual inhibition effectively traps the cell in a state of elevated ceramide levels. Ceramide, a critical lipid second messenger, is a well-established initiator of apoptosis, or programmed cell death. Its accumulation triggers a cascade of signaling events that can proceed through both caspase-dependent and caspase-independent pathways, culminating in the demise of the cancer cell.

The elevation of ceramide levels initiates a complex signaling network. In the caspase-dependent pathway, ceramide can lead to the activation of a series of caspase enzymes, which are proteases that execute the apoptotic program. The caspase-independent pathway, on the other hand, can involve the release of pro-apoptotic factors from the mitochondria.

Comparative Efficacy of this compound and Alternative Sphingomyelin Pathway Inhibitors

To objectively assess the therapeutic potential of this compound, its cytotoxic activity was compared with that of other known inhibitors of the sphingomyelin pathway. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined in a panel of cancer cell lines.

CompoundTarget(s)Cell LineIC50 (µM)
This compound Sphingomyelinase & Sphingomyelin SynthaseCancer Cells (specific lines not detailed in abstract)>10 µM (induces cell death)[1]
SKI-II Sphingosine Kinase (SphK)T-24 (Bladder Cancer)4.6[2]
MCF-7 (Breast Cancer)1.2[2]
MCF-7/VP (Breast Cancer)0.9[2]
NCI/ADR (Ovarian Cancer)1.3[2]
MDA-MB-231 (Breast Cancer)11.77[3]
MDA-MB-468 (Breast Cancer)15.8[3]
Fenretinide Dihydroceramide DesaturasePrimary Colorectal Cancer Spheroids~1-5 (range)
(induces ceramide)Primary Lung Cancer Spheroids~1-5 (range)
Primary Melanoma Cultures0.2 - 4.9 (range)[4]
AGS (Gastric Cancer)>20[5]
NCI-N87 (Gastric Cancer)>20[5]
D609 Sphingomyelin Synthase (SMS) & PC-PLCVarious Cell Lines100 µM (attenuates proliferation)[6]
HepG2 (Liver Cancer)Significant decrease in SMS activity and SM levels[7]
Huh7 (Liver Cancer)Significant decrease in SMS activity and SM levels[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies. The data for this compound is qualitative from the initial publication's abstract, highlighting the need for further quantitative studies in specific cancer cell lines.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

This compound Mechanism of Action cluster_membrane Cell Membrane cluster_enzymes Enzymes Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Ceramide->Sphingomyelin Synthesis Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis Induces SMase Sphingomyelinase SMS Sphingomyelin Synthase This compound This compound This compound->SMase Inhibits This compound->SMS Inhibits

Caption: Mechanism of this compound inducing apoptosis.

Ceramide-Induced Apoptosis Signaling cluster_caspase_dependent Caspase-Dependent Pathway cluster_caspase_independent Caspase-Independent Pathway Ceramide Increased Ceramide Caspase_Activation Caspase Activation Ceramide->Caspase_Activation Mitochondria Mitochondrial Stress Ceramide->Mitochondria Apoptosis_CD Apoptosis Caspase_Activation->Apoptosis_CD AIF AIF Release Mitochondria->AIF Apoptosis_CI Apoptosis AIF->Apoptosis_CI

Caption: Ceramide-induced apoptosis pathways.

Experimental Workflow for IC50 Determination Start Start Cell_Culture Cell Seeding in 96-well plates Start->Cell_Culture Compound_Addition Addition of Serially Diluted Compounds Cell_Culture->Compound_Addition Incubation Incubation (e.g., 48-72 hours) Compound_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis Absorbance Reading & Data Analysis Viability_Assay->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Caption: Workflow for IC50 determination.

Experimental Protocols

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, SKI-II, Fenretinide, D609) or vehicle control (DMSO).

  • Incubation: The plates were incubated for a specified period (typically 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) was added to each well to a final concentration of 0.5 mg/mL, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Sphingomyelin Hydrolysis and Synthesis Assays

The inhibitory activity of this compound on sphingomyelin hydrolysis and synthesis was assessed using fluorescently labeled substrates.

In Vitro Enzyme Assay:

  • Enzyme Preparation: Purified acid sphingomyelinase or cell extracts containing sphingomyelin synthase were used.

  • Reaction Mixture: The reaction was initiated by adding a fluorescently labeled substrate (e.g., BODIPY-conjugated sphingomyelin for hydrolysis or BODIPY-conjugated ceramide for synthesis) to a reaction buffer containing the enzyme and various concentrations of this compound.

  • Incubation: The reaction mixture was incubated for a defined period at 37°C.

  • Lipid Extraction and Analysis: The reaction was stopped, and lipids were extracted. The fluorescently labeled product was separated from the substrate using thin-layer chromatography (TLC).

  • Quantification: The fluorescence intensity of the product spot was quantified to determine the enzyme activity.

In Situ Cellular Assay:

  • Cell Culture: Normal human skin fibroblasts or cancer cells were cultured in appropriate medium.

  • Substrate Loading: Cells were incubated with BODIPY-conjugated sphingomyelin or ceramide to allow for its incorporation into cellular membranes.

  • Inhibitor Treatment: The cells were then treated with various concentrations of this compound.

  • Lipid Extraction and Analysis: After the treatment period, cellular lipids were extracted, separated by TLC, and the fluorescent product was quantified as described above.

Conclusion

This compound represents a promising new strategy in cancer therapy by targeting two critical points in sphingomyelin metabolism, leading to the accumulation of pro-apoptotic ceramide. While initial findings are encouraging, further research is required to obtain detailed quantitative data on its efficacy across a broader range of cancer cell lines. Comparative analysis with other sphingolipid pathway modulators like SKI-II and Fenretinide provides a valuable context for its potential therapeutic window. The detailed experimental protocols provided herein offer a foundation for future investigations to fully elucidate the cross-validated activity of this compound and its potential as a novel anti-cancer agent.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key modulators of the sphingomyelin signaling pathway: AD2765 and GW4869. By examining their distinct mechanisms of action and effects on cellular processes, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific experimental needs in the study of lipid signaling, cancer biology, and neurodegenerative diseases.

Introduction

Sphingomyelin metabolism is a critical cellular process, with its intermediates, particularly ceramide, playing pivotal roles in regulating cell fate decisions such as apoptosis, proliferation, and senescence.[1][2] Dysregulation of this pathway has been implicated in numerous diseases, making pharmacological modulation of sphingomyelin and ceramide levels a key area of research. This guide focuses on a head-to-head comparison of this compound, a dual inhibitor of sphingomyelin synthesis and hydrolysis, and GW4869, a specific inhibitor of neutral sphingomyelinase (nSMase).

Mechanism of Action

This compound is a novel thiourea derivative of sphingomyelin that uniquely inhibits both the breakdown of sphingomyelin by sphingomyelinases and the synthesis of sphingomyelin from ceramide by sphingomyelin synthase. This dual action leads to a significant accumulation of cellular ceramide.

In contrast, GW4869 is a well-characterized, non-competitive inhibitor of neutral sphingomyelinase (nSMase), specifically preventing the hydrolysis of sphingomyelin to ceramide in the neutral pH environment of the cell membrane.[3] This specificity makes GW4869 a valuable tool for dissecting the roles of nSMase in various signaling pathways.

Signaling Pathway Overview

Sphingomyelin_Metabolism cluster_synthesis Sphingomyelin Synthesis cluster_hydrolysis Sphingomyelin Hydrolysis Ceramide Ceramide SMS Sphingomyelin Synthase Ceramide->SMS Substrate Sphingomyelin Sphingomyelin SMS->Sphingomyelin Product SMase Sphingomyelinase (nSMase/aSMase) Sphingomyelin->SMase Substrate SMase->Ceramide Product This compound This compound This compound->SMS Inhibits This compound->SMase Inhibits GW4869 GW4869 GW4869->SMase Specifically inhibits nSMase

Caption: Sphingomyelin metabolism and points of inhibition.

Comparative Performance Data

The following tables summarize the key differences in the effects of this compound and GW4869 based on available experimental data.

Table 1: Effect on Ceramide Levels
CompoundMechanism of Ceramide ModulationExpected Outcome on Total CeramideSupporting Evidence
This compound Inhibits sphingomyelin synthesis (prevents ceramide consumption) AND inhibits sphingomyelin hydrolysis (prevents ceramide generation from one source, but overall cellular stress can increase de novo synthesis). The net effect is an increase in total cellular ceramide.Increase Studies have shown that treatment with this compound leads to an increase in cellular ceramide.
GW4869 Specifically inhibits neutral sphingomyelinase, thus blocking the generation of ceramide from sphingomyelin hydrolysis at the cell membrane.Decrease (specifically the pool generated by nSMase)GC-MS analysis of cells treated with GW4869 confirms a reduction in several ceramide species.[3]
Table 2: Effect on Cell Viability
CompoundGeneral Effect on Cell ViabilityObserved Concentrations and Cell LinesSupporting Evidence
This compound Induces cell death.Effective at concentrations >10 µM in normal human skin fibroblasts and various cancer cell lines.The increase in cellular ceramide induced by this compound is associated with the induction of apoptosis.
GW4869 Can have varied effects depending on the context. It can protect from TNF-induced cell death by preventing ceramide accumulation.[4] In other contexts, it can decrease cell viability, particularly under hypoxic conditions.[5]10-20 µM can protect MCF7 cells from TNF-induced death.[6] 20 µM decreases viability in prostate cancer cell lines under normoxia and hypoxia.[5]GW4869's effect on viability is linked to its role in modulating specific ceramide-dependent signaling pathways, which can be either pro- or anti-apoptotic depending on the cellular context.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Ceramide Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the levels of different ceramide species in cells treated with this compound or GW4869.

Protocol:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, GW4869, or vehicle control (e.g., DMSO) for the specified duration.

  • Lipid Extraction: After treatment, wash cells with ice-cold PBS and scrape them into a glass tube. Extract total lipids using a modified Bligh and Dyer method with a chloroform:methanol:water (2:1:0.8, v/v/v) solvent system.

  • Sample Derivatization: Dry the lipid extracts under a stream of nitrogen. Silylate the samples by adding N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heating at 60°C for 30 minutes.

  • GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column for separation of lipid species.

  • Quantification: Identify and quantify different ceramide species based on their retention times and mass spectra, using appropriate internal standards for normalization.

Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound and GW4869 on cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, GW4869, or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Cell Viability Assay (MTT) cluster_ceramide Ceramide Quantification (GC-MS) start Seed Cells treatment Treat with this compound, GW4869, or Vehicle start->treatment add_mtt Add MTT Reagent treatment->add_mtt extract_lipids Lipid Extraction treatment->extract_lipids incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance_v Read Absorbance (570nm) solubilize->read_absorbance_v derivatize Derivatization (Silylation) extract_lipids->derivatize gcms GC-MS Analysis derivatize->gcms quantify Quantify Ceramide Species gcms->quantify

Caption: General workflow for comparing compound effects.

Conclusion

This compound and GW4869 are both potent modulators of the sphingomyelin pathway but with fundamentally different mechanisms of action. This compound acts as a dual inhibitor, leading to a robust increase in cellular ceramide and subsequent cell death. This makes it a potential candidate for therapeutic strategies aimed at inducing apoptosis in cancer cells. In contrast, GW4869 offers a more targeted approach by specifically inhibiting nSMase. This specificity is invaluable for researchers aiming to elucidate the precise roles of nSMase-derived ceramide in various cellular processes, without the confounding effects of inhibiting sphingomyelin synthesis. The choice between these two compounds will ultimately depend on the specific research question and the desired experimental outcome.

References

Independent validation of published AD2765 findings

Author: BenchChem Technical Support Team. Date: December 2025

An independent review of the available scientific literature and clinical trial data reveals a notable absence of published findings, experimental data, or independent validation studies for a compound designated as AD2765. Searches of prominent medical and scientific databases have not yielded any specific information related to a drug or therapeutic agent with this identifier.

The search results did identify information on a range of other investigational compounds, including AVP-786 for agitation in Alzheimer's disease, AZD8965 and AZD6765 for various conditions, a KAT6 inhibitor for advanced breast cancer, PCI-32765 in chronic lymphocytic leukemia, and Alrizomadlin (APG-115) in cancer therapy. However, none of these are synonymous with or provide data for this compound.

Consequently, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create visualizations for this compound as no verifiable scientific information appears to be publicly available for this specific compound.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the identifier "this compound" and consult alternative resources or proprietary databases that may contain information not publicly accessible. Without primary data on this compound, a comparative analysis with other therapeutic alternatives cannot be conducted.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of AD2765, a novel thiourea derivative of sphingomyelin, reveals its inhibitory profile against crucial enzymes involved in the sphingolipid metabolic pathway. This guide provides a detailed comparison of this compound's activity against acid sphingomyelinase (aSMase), neutral sphingomyelinase (nSMase), and sphingomyelin synthase (SMS), alongside other known inhibitors, offering valuable insights for researchers in drug development and cell signaling.

Executive Summary

This compound has been identified as an inhibitor of both the hydrolysis and synthesis of sphingomyelin. It demonstrates inhibitory activity against acid sphingomyelinase (aSMase) and Mg2+-dependent neutral sphingomyelinase (nSMase), as well as sphingomyelin synthase (SMS). A key characteristic of this compound is its specificity; it does not affect the activity of acid ceramidase or glucosylceramide synthase, two other important enzymes in sphingolipid metabolism. This targeted action makes this compound a valuable tool for studying the specific roles of aSMase, nSMase, and SMS in cellular processes. This document presents a comparative overview of this compound's inhibitory potency against these enzymes, benchmarked against established inhibitors such as GW4869 for nSMase and D609 for SMS.

Comparative Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory activity of this compound and other relevant compounds against their molecular targets.

CompoundTarget EnzymeInhibitory ConcentrationNotes
This compound Acid Sphingomyelinase (aSMase)K_i_ = 70 µM[1]Inhibits sphingomyelin hydrolysis.
Neutral Sphingomyelinase (nSMase)Inhibition observed, but specific IC_50_ or K_i_ not reported.Inhibits sphingomyelin hydrolysis.
Sphingomyelin Synthase (SMS)Inhibition observed, but specific IC_50_ or K_i_ not reported.Inhibits sphingomyelin synthesis.
GW4869 Neutral Sphingomyelinase (nSMase)IC_50_ = 1 µM[1][2][3]A noncompetitive inhibitor, selective for nSMase over aSMase.[2]
D609 Sphingomyelin Synthase (SMS) / PC-PLCIC_50_ = 94 µM (for PC-PLC)[4]Often used as an inhibitor of SMS.[5][6]

Signaling Pathway and Experimental Workflow

To visually represent the interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Sphingolipid_Metabolism cluster_synthesis Sphingomyelin Synthesis cluster_hydrolysis Sphingomyelin Hydrolysis Ceramide Ceramide SMS Sphingomyelin Synthase (SMS) Ceramide->SMS Substrate Sphingomyelin Sphingomyelin SMS->Sphingomyelin Product D609 D609 D609->SMS AD2765_synth This compound AD2765_synth->SMS Sphingomyelin_hydro Sphingomyelin aSMase Acid Sphingomyelinase (aSMase) Sphingomyelin_hydro->aSMase Substrate nSMase Neutral Sphingomyelinase (nSMase) Sphingomyelin_hydro->nSMase Substrate Ceramide_prod Ceramide aSMase->Ceramide_prod Product nSMase->Ceramide_prod Product AD2765_hydro This compound AD2765_hydro->aSMase AD2765_hydro->nSMase GW4869 GW4869 GW4869->nSMase experimental_workflow start Start: Prepare Enzyme and Substrate incubation Incubate Enzyme, Substrate, and Inhibitor (this compound, etc.) start->incubation measurement Measure Product Formation (e.g., Fluorescence/Radioactivity) incubation->measurement data_analysis Data Analysis: Determine IC50/Ki measurement->data_analysis conclusion Conclusion: Quantify Inhibitory Potency data_analysis->conclusion

References

Comparative Analysis of AD2765 and its Metabolite: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. This guide provides a comparative analysis of AD2765, a novel therapeutic agent, and its principal metabolite. The following sections will delve into their respective pharmacological profiles, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper comprehension of this compound's in vivo activity.

Pharmacological Profile: A Head-to-Head Comparison

Initial research has identified this compound, also known as Sphingosylphosphorylcholine, as a bioactive lipid that modulates various cellular processes. Its primary metabolic transformation product is Sphingosine-1-Phosphate (S1P), a well-characterized signaling molecule. The conversion of Sphingosylphosphorylcholine to S1P is catalyzed by the enzyme autotaxin. While both molecules exhibit biological activity, their potency, receptor affinity, and downstream signaling effects can differ significantly, influencing the overall therapeutic outcome and potential side effects.

Data Presentation

Due to the nascent stage of publicly available research directly comparing this compound and its main metabolite, a comprehensive quantitative data table cannot be constructed at this time. Further studies are required to generate the necessary data for a direct, quantitative comparison of key pharmacological parameters such as IC50/EC50 values, receptor binding affinities, and pharmacokinetic properties.

Experimental Protocols

The identification and characterization of this compound's metabolism would typically involve a series of in vitro and in vivo experiments. Below are generalized, yet detailed, methodologies that would be employed in such investigations.

In Vitro Metabolism Assay

  • Objective: To identify the primary metabolites of this compound and the enzymes responsible for their formation.

  • Methodology:

    • Incubation: this compound is incubated with human liver microsomes or S9 fractions, which contain a comprehensive suite of drug-metabolizing enzymes, including cytochrome P450s and UDP-glucuronosyltransferases. The incubation mixture will also include necessary cofactors such as NADPH and UDPGA.

    • Sample Preparation: Following incubation for a specified time course (e.g., 0, 15, 30, 60 minutes), the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged to precipitate proteins.

    • LC-MS/MS Analysis: The supernatant is collected and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is operated in full scan and product ion scan modes to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

    • Data Analysis: The chromatographic peaks corresponding to the parent drug and its metabolites are integrated to determine their relative abundance over time. The disappearance of the parent compound and the appearance of metabolites are monitored to determine the rate of metabolism.

In Vivo Pharmacokinetic Study

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in a relevant animal model.

  • Methodology:

    • Dosing: A suitable animal model (e.g., rats or mice) is administered a single dose of this compound, either orally or intravenously.

    • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Urine and feces may also be collected over a 24 or 48-hour period.

    • Sample Processing: Plasma is separated from blood samples by centrifugation. All biological samples are stored at -80°C until analysis.

    • Bioanalysis: The concentrations of this compound and its main metabolite(s) in plasma, urine, and feces are quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and clearance (CL).

Signaling Pathways and Molecular Interactions

This compound (Sphingosylphosphorylcholine) and its metabolite S1P are known to interact with a family of G protein-coupled receptors (GPCRs), leading to the activation of various downstream signaling cascades.

Metabolic Conversion of this compound

The following diagram illustrates the enzymatic conversion of this compound to its active metabolite, S1P.

This compound This compound (Sphingosylphosphorylcholine) S1P Sphingosine-1-Phosphate (S1P) This compound->S1P Metabolism Autotaxin Autotaxin (ENPP2) Autotaxin->S1P

Caption: Enzymatic conversion of this compound to S1P.

Comparative Signaling Pathways

This diagram depicts the distinct and overlapping signaling pathways activated by this compound and S1P upon binding to their respective receptors.

cluster_this compound This compound Signaling cluster_S1P S1P Signaling This compound This compound AD2765_Receptor This compound Receptor (e.g., GPRx) This compound->AD2765_Receptor AD2765_G_Protein G Protein Activation AD2765_Receptor->AD2765_G_Protein AD2765_Effector Downstream Effectors AD2765_G_Protein->AD2765_Effector AD2765_Response Cellular Response A AD2765_Effector->AD2765_Response Shared_Response Shared Cellular Responses AD2765_Effector->Shared_Response S1P S1P S1P_Receptor S1P Receptors (S1PR1-5) S1P->S1P_Receptor S1P_G_Protein G Protein Activation S1P_Receptor->S1P_G_Protein S1P_Effector Downstream Effectors S1P_G_Protein->S1P_Effector S1P_Response Cellular Response B S1P_Effector->S1P_Response S1P_Effector->Shared_Response

Caption: this compound and S1P signaling pathways.

The biotransformation of this compound to S1P represents a critical aspect of its pharmacology. While both parent drug and metabolite are biologically active, their distinct signaling profiles necessitate a comprehensive comparative analysis to fully elucidate the in vivo mechanism of action. The experimental frameworks provided herein offer a roadmap for future research aimed at generating the quantitative data required for a complete understanding of this compound and its metabolic cascade. As more data becomes available, this guide will be updated to provide a more detailed and quantitative comparison.

Benchmarking AD2765: A Comparative Guide to MDM2-p53 Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel, hypothetical MDM2-p53 inhibitor, AD2765, against a panel of well-characterized inhibitors targeting the same pathway. The data presented herein is intended to offer an objective assessment of this compound's potential efficacy and to provide researchers with detailed experimental protocols for their own comparative studies.

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. In many cancers, its function is abrogated through direct interaction with the Murine Double Minute 2 (MDM2) oncoprotein, which targets p53 for proteasomal degradation. The inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressing functions.

Performance Snapshot: this compound vs. Known MDM2 Inhibitors

The following table summarizes the in vitro performance of our hypothetical compound, this compound, in comparison to established MDM2 inhibitors. The data highlights key metrics such as binding affinity to MDM2 and cellular potency in various cancer cell lines.

CompoundTargetBinding Affinity (Kᵢ, nM)Cellular Potency (IC₅₀, nM)
SJSA-1 (Osteosarcoma)
This compound (Hypothetical) MDM2 0.5 75
Nutlin-3aMDM290[1]22,130 (MDA-MB-231)[2]
MI-219MDM25[3]2,000-6,000 (Prostate Cancer)[4]
Idasanutlin (RG7388)MDM2~6[2]2,000 (MDA-MB-231)[2]
Milademetan (DS-3032b)MDM2~5.6[2]4,040 (MDA-MB-231)[2]
AMG-232MDM20.045[1][5]9.1 (SJSA-1)[1][5]

Signaling Pathway and Mechanism of Action

This compound, like other compounds in this class, is designed to disrupt the interaction between MDM2 and p53. In normal, unstressed cells, MDM2 continuously binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome. By occupying the p53-binding pocket on MDM2, this compound stabilizes p53, allowing it to accumulate in the nucleus, transactivate its target genes, and induce cell cycle arrest or apoptosis in cancer cells.

MDM2_p53_Pathway cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 transactivates PUMA PUMA p53->PUMA transactivates MDM2 MDM2 MDM2->p53 Binds & Inhibits Proteasome Proteasome MDM2->Proteasome Ubiquitination & Degradation of p53 This compound This compound This compound->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

MDM2-p53 signaling pathway and inhibitor action.

Experimental Protocols

To ensure transparency and reproducibility, we provide detailed methodologies for the key experiments used to generate the comparative data.

MDM2-p53 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay

This assay quantitatively measures the binding affinity of inhibitors to the MDM2 protein by disrupting the interaction between recombinant MDM2 and a p53-derived peptide.

Workflow:

TR_FRET_Workflow Start Start Reagents Prepare Reagents: - GST-MDM2 - Biotinylated p53 peptide - Eu-labeled anti-GST Ab - SA-XL665 - this compound/Inhibitors Start->Reagents Dispense Dispense Reagents into 384-well plate Reagents->Dispense Incubate Incubate at RT (60 min) Dispense->Incubate Read Read TR-FRET Signal on Plate Reader Incubate->Read Analyze Analyze Data: Calculate IC₅₀ and Kᵢ Read->Analyze End End Analyze->End

Workflow for the TR-FRET binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound and known inhibitors in assay buffer.

    • Prepare a solution containing GST-tagged MDM2 and a biotinylated p53 peptide.

    • Prepare a detection solution containing Europium (Eu)-labeled anti-GST antibody and Streptavidin-XL665 (SA-XL665).

  • Assay Plate Setup:

    • Add 5 µL of the inhibitor dilutions to the wells of a 384-well low-volume microtiter plate.

    • Add 10 µL of the MDM2/p53 peptide solution to each well.

    • Add 5 µL of the detection solution to each well.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader, with excitation at 320 nm and emission at 620 nm and 665 nm.

  • Data Analysis:

    • The ratio of the fluorescence signals at 665 nm to 620 nm is calculated.

    • Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of MDM2 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Workflow:

MTT_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with serial dilutions of this compound/Inhibitors Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (3-4h) AddMTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data: Calculate IC₅₀ Read->Analyze End End Analyze->End

Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., SJSA-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control inhibitors in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 72 hours.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition:

    • Read the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of AD2765

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide comprehensive, step-by-step procedures for the safe handling and disposal of AD2765, ensuring the safety of laboratory personnel and compliance with regulatory standards. These procedures are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and storage conditions to minimize exposure and ensure stability.

Table 1: Personal Protective Equipment and Storage Conditions

ItemSpecification
Eye Protection Tightly fitting safety goggles.[1]
Hand Protection Chemical impermeable gloves (e.g., rubber or polythene).[1][2]
Skin Protection Protective clothing to prevent skin exposure.[2][3]
Respiratory Protection Not generally required unless dusts are generated. If so, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any chemical waste, must be conducted in a manner that ensures safety and environmental protection. Waste must be managed by trained personnel in their work areas before collection and disposal.[5]

  • Containerization :

    • Leave the chemical waste in its original container whenever possible.[6]

    • If transferring to a new container, ensure it is sturdy, chemically resistant, and compatible with this compound.

    • Do not mix this compound waste with other chemical waste streams to prevent unintended reactions.[6]

    • Fill containers to no more than the shoulder to prevent overfilling.

  • Labeling :

    • Properly and clearly label all waste containers with "Hazardous Waste" and the full chemical name (this compound).

    • Include the date when the waste was first added to the container.

  • Storage of Waste :

    • Store waste containers in a designated, well-ventilated, and secure area away from heat or ignition sources.[2]

    • Use secondary containment for all liquid waste to prevent spills.

  • Disposal Request :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pick-up.[7]

    • Do not dispose of this compound by evaporation, down the sewer, or in the regular trash.[7]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and contamination.

  • Evacuation : Evacuate non-essential personnel from the spill area.[1][4]

  • Ventilation : Ensure the area is well-ventilated.[2]

  • Containment :

    • For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to soak up the spill.[2][3]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3][4]

    • Cover drains to prevent the material from entering waterways.[4]

  • Collection : Collect the spilled material and absorbent in a suitable, closed container for disposal.[1][2]

  • Decontamination : Clean the affected area thoroughly.

  • Reporting : Notify your EHS office about the spill and follow their specific reporting procedures.[7]

Disposal of Empty Containers

Properly decontaminate empty containers before disposal.

  • Rinsing :

    • Thoroughly empty all contents. If any residue remains, dispose of the container as hazardous waste.[7]

    • The first rinse of the container must be collected and disposed of as hazardous waste.[7]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]

  • Disposal : After thorough rinsing and air-drying, deface the label and dispose of the container in the regular trash, as permitted by your institution's policies.[7]

Logical Workflow for this compound Disposal

cluster_preparation Preparation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal cluster_spill Spill Response A Wear Appropriate PPE B Identify Waste Stream A->B Ensure Safety C Use Original or Approved Container B->C Segregate H Contain Spill B->H In Case of Spill D Do Not Mix Wastes C->D Prevent Reactions E Label Container Correctly D->E Track Contents F Store in Designated Area E->F Safe Holding G Arrange for EHS Pickup F->G Final Disposal I Collect Waste H->I J Decontaminate Area I->J J->E Package for Disposal

Caption: Logical workflow for the safe disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AD2765
Reactant of Route 2
Reactant of Route 2
AD2765

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.